7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
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Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7/h1-2,5,13-14H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIWDLRLNJDSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the γ-Carboline Landscape: A Technical Guide to 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Core Scaffold
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical identity, synthesis, and therapeutic relevance of the 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. Initial database inquiries for a specific CAS number for this exact 7-bromo substituted γ-carboline are often met with ambiguity, frequently leading to closely related but structurally distinct isomers. This guide will first clarify the chemical landscape of relevant isomers to ensure precise identification and then provide an in-depth exploration of the parent scaffold, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which is the foundational core for understanding the properties and potential of its derivatives.
Part 1: Isomeric Differentiation and Identification
A critical first step in the research and development of carboline-based compounds is the precise identification of the correct isomer, as the spatial arrangement of the nitrogen atoms and the position of substituents dramatically influence biological activity. The user-specified compound is a tetrahydro-γ-carboline .
It is crucial to distinguish it from its common isomers:
-
β-Carbolines (Pyrido[3,4-b]indoles): These isomers are widely studied. For instance, 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is readily available and has the assigned CAS Number 108061-47-8 [1][2][3][4].
-
Aromatized γ-Carbolines: The fully aromatic version, 7-Bromo-5H-pyrido[4,3-b]indole , is also a distinct chemical entity with CAS Number 1015460-59-9 [5].
-
Positional Isomers: A common point of confusion arises with positional isomers such as 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride , which has the CAS Number 1059630-11-3 [6].
As of the latest registry data, a dedicated and confirmed CAS number for 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not readily found in major chemical databases. Therefore, this guide will focus on the parent scaffold, providing the foundational knowledge required to synthesize and understand derivatives like the 7-bromo variant.
Part 2: The Core Scaffold: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for interacting with a variety of biological targets, making it a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and other complex diseases.[7][8]
Physicochemical Properties of the Parent Scaffold
| Property | Value | Source |
| CAS Number | 6208-60-2 | [9] |
| Molecular Formula | C₁₁H₁₂N₂ | [9] |
| Molecular Weight | 172.23 g/mol | [9] |
| XLogP3 | 1.5 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
The presence of a bromine atom at the 7-position, as in the titular compound, would be expected to increase the molecular weight and lipophilicity (logP), potentially influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Part 3: Synthesis of the Tetrahydro-γ-carboline Core
The construction of the tetrahydro-γ-carboline skeleton is a well-established area of synthetic organic chemistry. The most prominent and versatile method is the Pictet-Spengler reaction and its variations.
The Iso-Pictet-Spengler Reaction: A Mechanistic Overview
The synthesis of tetrahydro-γ-carbolines typically proceeds via an "iso"-variant of the classical Pictet-Spengler reaction. This involves the condensation of an indole-2-ethylamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
The causality behind this synthetic choice lies in its efficiency and modularity. It allows for the introduction of diversity at multiple points of the scaffold by simply changing the starting materials.
Caption: The Iso-Pictet-Spengler reaction workflow for tetrahydro-γ-carboline synthesis.
Experimental Protocol: General Procedure for Tetrahydro-γ-carboline Synthesis
This protocol is a generalized representation. For the synthesis of a specific derivative like 7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, the starting material would be 6-bromo-1H-indole-2-ethylamine.
Step 1: Reactant Dissolution
-
To a solution of the appropriate indole-2-ethylamine derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane, toluene, or water) is added the desired aldehyde or ketone (1.1 eq.).
Causality: The choice of solvent is critical and can influence reaction rates and yields. Dichloromethane is often used for its inertness and ability to dissolve a wide range of organic compounds. The use of an environmentally benign solvent like water is also reported, often facilitated by an acid catalyst.
Step 2: Acid Catalysis and Reaction
-
An acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid, or a Lewis acid) is added to the mixture.
-
The reaction is stirred at room temperature or heated to reflux, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Causality: The acid protonates the carbonyl group of the aldehyde/ketone, activating it for nucleophilic attack by the amine. It then facilitates the formation of the key iminium ion intermediate, which is the electrophile for the subsequent intramolecular cyclization.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tetrahydro-γ-carboline.
Self-Validation: Each step of this protocol includes a validation checkpoint. TLC or LC-MS confirms the consumption of starting materials and the formation of the product. The final purification and subsequent characterization by NMR spectroscopy and mass spectrometry validate the structure and purity of the synthesized compound.
Part 4: Applications in Drug Discovery and Development
The tetrahydro-γ-carboline scaffold is a cornerstone in the development of therapeutics targeting the central nervous system and has shown promise in other areas as well.
Neuropharmacological Activities
Derivatives of this scaffold have been investigated for a wide range of neuropharmacological activities.[8] The structural rigidity of the core allows for precise orientation of substituents to interact with specific receptor subtypes. For example, certain tetrahydro-γ-carboline derivatives have been explored as:
-
Neuroprotective agents , with some compounds showing potential in models of neurodegenerative diseases by stabilizing mitochondrial function.[11][12]
Emerging Therapeutic Areas
More recently, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators .[13] This highlights the versatility of the scaffold to interact with targets beyond traditional CNS receptors.
Caption: Therapeutic applications of the tetrahydro-γ-carboline scaffold.
The introduction of a bromine atom at the 7-position can serve as a synthetic handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This strategic placement can also enhance binding affinity to target proteins through halogen bonding.
Part 5: Conclusion and Future Directions
While the specific compound 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole remains an elusive target in terms of a dedicated CAS registry number and extensive literature, the foundational importance of its parent scaffold is clear. The tetrahydro-γ-carboline core is a versatile and pharmacologically relevant structure with proven applications in drug discovery. The synthetic accessibility via the Iso-Pictet-Spengler reaction provides a robust platform for the creation of novel derivatives. Future research into specific halogenated isomers, such as the 7-bromo variant, will likely uncover new biological activities and further solidify the role of this remarkable scaffold in the development of next-generation therapeutics.
References
- Bridoux, A., et al. (2010). Synthesis and biological activity of N-aroyl-tetrahydro-gamma-carbolines. Bioorganic & Medicinal Chemistry.
-
PMC. Recent Advances in the Synthesis of β-Carboline Alkaloids. [Link]
- Google Patents. EP0273321B1 - 7-bromo-beta-carboline compound and method for producing same.
-
ResearchGate. (PDF) ChemInform Abstract: Simple Synthesis of γ-Carbolines. [Link]
-
PubChem. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole. [Link]
-
Royal Society of Chemistry. γ-Carboline synthesis enabled by Rh(iii)-catalysed regioselective C–H annulation. [Link]
-
BuyersGuideChem. 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. [Link]
-
ResearchGate. Recent developments on synthesis and biological activities of γ -carboline | Request PDF. [Link]
-
ScienceDirect. A novel and simple strategy for the synthesis of γ-carboline. [Link]
-
PubChem. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt. [Link]
-
PubMed. Recent developments on synthesis and biological activities of γ-carboline. [Link]
-
Beilstein Journals. Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues. [Link]
-
NIH National Center for Biotechnology Information. Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues. [Link]
-
Wikipedia. Indole. [Link]
-
ACS Publications. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. [Link]
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- 2. 108061-47-8|7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole|BLD Pharm [bldpharm.com]
- 3. 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole suppliers and producers - BuyersGuideChem [buyersguidechem.com]
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- 6. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
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7-Bromo-gamma-carboline vs 7-bromo-beta-carboline structural differences
Structural and Synthetic Divergence: 7-Bromo- -Carboline vs. 7-Bromo- -Carboline
Executive Summary
The carboline scaffold—a pyridoindole fusion—represents a privileged structure in medicinal chemistry. While the
This guide dissects the structural, synthetic, and pharmacological divergences between the 7-bromo-
Isomeric Architecture & Electronic Divergence
The fundamental difference lies in the fusion of the pyridine ring to the indole moiety. Although both are planar tricyclic aromatic systems, the nitrogen positioning shifts the hydrogen bond donor/acceptor profile and dipole moments.
Structural Nomenclature
- -Carboline: 9H-pyrido[3,4-b]indole.[1][2] The pyridine nitrogen is located at position 2.
-
-Carboline: 5H-pyrido[4,3-b]indole.[3][4][5] The pyridine nitrogen is located at position 2 (relative to the pyridine ring) but is spatially distinct from the
-isomer.
The "7-Bromo" Position
In both scaffolds, standard numbering places the bromine on the benzene ring (Ring A). However, the spatial relationship to the pyridine nitrogen (Ring C) differs:[6]
-
In
-Carboline: The 7-Br is para to the indole nitrogen (N9) and spatially distant from the pyridine nitrogen (N2). -
In
-Carboline: The 7-Br is para to the indole nitrogen (N5), but the pyridine nitrogen is oriented differently, altering the lipophilic vector of the molecule.
| Feature | 7-Bromo- | 7-Bromo- |
| IUPAC Core | 9H-pyrido[3,4-b]indole | 5H-pyrido[4,3-b]indole |
| Basic Center (pKa) | Pyridine N2 (~5.[1]8) | Pyridine N2 (~6.0 - 6.5) |
| H-Bond Vector | Linear N-H...N distance | Angular N-H...N distance |
| Key Precursor | 6-Bromotryptamine | 3-Bromophenylhydrazine |
Synthetic Divergence: The Regioselectivity Challenge
The synthesis of these two isomers requires fundamentally different strategies. The
The Workflow Logic
The following Graphviz diagram illustrates the divergent synthetic pathways and the critical separation step required for the
Caption: Synthetic divergence showing the regioselective Pictet-Spengler route (left) vs. the non-regioselective Fischer Indole route (right) requiring isomer separation.
Technical Insight: The "Meta" Problem
- -Carboline: Starting with 6-bromotryptamine , the cyclization occurs at the indole C2 position. The bromine position is fixed relative to the ethylamine chain. This is a "self-validating" synthesis; the product is exclusively the 7-bromo isomer.
-
-Carboline: To place a bromine at position 7, you must start with 3-bromophenylhydrazine (meta-bromo). During the Fischer Indole rearrangement, the hydrazone can attack either the ortho carbon (C2) or the para carbon (C6) of the benzene ring.
-
Result: A mixture of 7-bromo-
-carboline and 9-bromo- -carboline. -
Implication: Yields are intrinsically lower (~40-50% max for the correct isomer), and rigorous column chromatography is mandatory.
-
Pharmacological Profiles[2][7][8][9]
The structural shift dictates the biological target landscape.
| Target Class | 7-Bromo- | 7-Bromo- |
| Primary CNS Target | GABA-A / Benzodiazepine Site | NMDA / 5-HT / Alpha-Adrenergic |
| Mechanism | Inverse Agonist / Antagonist | Antagonist / Modulator |
| Key Application | Anxiogenic modeling, seizure threshold research | Neuroprotection (Alzheimer's), Antipsychotic |
| Enzyme Targets | MAO-A (High Affinity) | Butyrylcholinesterase (Moderate) |
| DNA Interaction | Strong Intercalator | Moderate Intercalator |
Expert Insight: The 7-bromo substituent on the
Detailed Experimental Protocols
These protocols are designed for research-grade synthesis (mg to gram scale).
Synthesis of 7-Bromo- -Carboline (Fischer Indole Route)
Causality: We use the Fischer Indole synthesis because constructing the pyridine ring first (via 4-piperidone) allows for the formation of the
Reagents:
-
3-Bromophenylhydrazine hydrochloride (1.0 eq)
-
4-Piperidone monohydrate hydrochloride (1.0 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Conc. HCl
-
Pd/C (10%) for aromatization
Step-by-Step Protocol:
-
Hydrazone Formation:
-
Dissolve 3-bromophenylhydrazine HCl (10 mmol) and 4-piperidone HCl (10 mmol) in glacial acetic acid (20 mL).
-
Reflux at 110°C for 2 hours. Why: Acid catalysis promotes the formation of the ene-hydrazine intermediate necessary for the [3,3]-sigmatropic rearrangement.
-
Checkpoint: Monitor TLC. The hydrazone intermediate is transient; look for the disappearance of starting hydrazine.
-
-
Cyclization (Fischer Indole):
-
Add conc. HCl (2 mL) to the refluxing mixture and continue for 1 hour.
-
Cool to RT. The precipitate formed is the hydrochloride salt of the tetrahydro-
-carboline (mixture of 7-Br and 9-Br isomers). -
Filter the solid and wash with cold ethanol.
-
-
Aromatization (Dehydrogenation):
-
Dissolve the tetrahydro-intermediate in p-xylene. Add 10% Pd/C (50% wt/wt relative to substrate).
-
Reflux vigorously (140°C) for 24 hours. Why: The tetrahydro-pyridine ring is stable; thermodynamic forcing is required to achieve full aromaticity.
-
Filter hot through Celite to remove Pd/C.
-
-
Isomer Separation (Critical Step):
-
Evaporate solvent. The residue contains both 7-bromo and 9-bromo isomers.
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: DCM:MeOH (95:5).
-
Identification: The 7-bromo isomer typically elutes after the 9-bromo isomer due to steric hindrance differences affecting interaction with the silica stationary phase. Verify via 1H NMR (coupling constants of aromatic protons).
-
Synthesis of 7-Bromo- -Carboline (Pictet-Spengler Route)
Causality: The Pictet-Spengler reaction is selected for its high regioselectivity using tryptamines.
Reagents:
-
6-Bromotryptamine (1.0 eq)
-
Glyoxylic acid monohydrate (1.1 eq)
-
0.1 M Phosphate buffer (pH 6) or TFA/DCM (for anhydrous route)
Step-by-Step Protocol:
-
Condensation:
-
Dissolve 6-bromotryptamine (5 mmol) in 0.1 M phosphate buffer (50 mL).
-
Add glyoxylic acid (5.5 mmol). Stir at RT for 4 hours.
-
Why: Mild acidic conditions promote iminium ion formation followed by intramolecular attack by the indole C2.
-
-
Decarboxylation/Oxidation:
-
The intermediate (tetrahydro-beta-carboline-1-carboxylic acid) usually precipitates.
-
Dissolve intermediate in DMF. Add KMnO4 (2 eq) or reflux in high-boiling solvent with Pd/C to decarboxylate and aromatize in one sequence.
-
Yield: Typically >80% regiopure 7-bromo-
-carboline.
-
References
-
Alekseyev, R. S., et al. (2009).[4] "
-Carbolines and their hydrogenated derivatives. 1. Aromatic -carbolines: methods of synthesis, chemical and biological properties."[3][4] Chemistry of Heterocyclic Compounds. Link -
Allen, M. S., et al. (1988). "Synthesis of novel 3-substituted beta-carbolines as benzodiazepine receptor ligands." Journal of Medicinal Chemistry. Link
-
Gaikwad, S. V., et al. (2020).[7] "A novel and simple strategy for the synthesis of
-carboline." Eurasian Chemical Communications. Link -
Cooper, S. J. (1986). "Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists."[8][9] Brain Research Bulletin. Link
-
Dai, J., et al. (2018).[10] "Recent developments on synthesis and biological activities of
-carboline." European Journal of Medicinal Chemistry. Link
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- 4. γ-Carboline - Wikipedia [en.wikipedia.org]
- 5. Gamma-Carboline | C11H8N2 | CID 130802 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. echemcom.com [echemcom.com]
- 8. Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 3-substituted beta-carbolines as benzodiazepine receptor ligands: probing the benzodiazepine receptor pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole medicinal chemistry scaffold
This technical guide is structured as a high-level monograph for medicinal chemists, focusing on the strategic utility, synthesis, and application of the 7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold.[1]
A Privileged Scaffold for CNS, Oncology, and CFTR Modulation [2]
Executive Summary
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) core represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets including GPCRs (5-HT, Dopamine), ion channels (CFTR), and enzymes (Cholinesterases, Kinases).[1]
The 7-bromo derivative is of particular strategic value.[1] Unlike the parent scaffold or the 8-methyl analog (Dimebon/Latrepirdine), the 7-bromo variant offers a dual advantage:[1]
-
Metabolic Stability: Halogenation at the C7 position blocks metabolic oxidation at a reactive site on the benzene ring.[1]
-
Synthetic Versatility: The bromine atom serves as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries exploring the "western" hydrophobic pocket of target proteins.[1]
Structural Anatomy & Pharmacophore
To ensure precision, we must first define the numbering convention, as confusion between
-
System:
-Carboline (Pyrido[4,3-b]indole)[1][3][4][5][6][7] -
N-2: The basic piperidine nitrogen (protonatable at physiological pH).[1]
-
N-5: The indole nitrogen (H-bond donor).[1]
-
C-7: The position meta to the indole nitrogen on the benzene ring (equivalent to C-6 in isolated indole numbering).[1]
Pharmacophoric Features
| Feature | Chemical Nature | Medicinal Chemistry Role |
| N-2 (Piperidine) | Secondary Amine ( | Solubilizing group; Key salt bridge interaction (e.g., Asp3.32 in GPCRs).[1] |
| N-5 (Indole) | Pyrrolic NH | H-bond donor; Critical for orienting the scaffold in the binding pocket.[1] |
| C-7 Bromine | Aryl Halide | Lipophilic Contact: Fills hydrophobic pockets.Halogen Bonding: Potential |
| Tricyclic Core | Planar/Semi-planar |
Synthetic Architecture
The most robust route to the 7-bromo-tetrahydro-
The Regioselectivity Challenge
Reacting 4-piperidone with 3-bromophenylhydrazine yields two regioisomers:
-
7-Bromo isomer (Major): Derived from cyclization at the position para to the hydrazine substituent.[1]
-
9-Bromo isomer (Minor): Derived from cyclization at the position ortho to the hydrazine substituent.[1]
Note: In the indole numbering system, these correspond to 6-bromoindole and 4-bromoindole, respectively.
Visualization: Synthetic Pathway
Caption: Fischer Indole Synthesis pathway highlighting the divergent cyclization yielding the target 7-bromo scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve 4-piperidone monohydrate HCl (15.3 g, 100 mmol) and 3-bromophenylhydrazine HCl (22.3 g, 100 mmol) in Ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Step 2: Add conc. HCl (5 mL) carefully.
-
Step 3: Heat the mixture to reflux (
) with vigorous magnetic stirring. Maintain reflux for 4–6 hours. Monitor consumption of hydrazine by TLC (or LC-MS). -
Step 4: Cool the reaction mixture to room temperature (RT), then to
in an ice bath. The hydrochloride salt of the product often precipitates spontaneously.[1] -
Step 5 (Purification): Filter the precipitate.[1] Wash the cake with cold ethanol and diethyl ether.[1]
-
Step 6 (Isomer Separation): If the 9-bromo isomer is present (typically <15%), recrystallize from Methanol/Water or perform flash chromatography on the free base (DCM/MeOH/NH3 system).[1] The 7-bromo isomer is generally less soluble and crystallizes first.[1]
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic ABX or similar pattern in the aromatic region.[1] The 7-bromo isomer will show a doublet (J~2Hz) for the proton at C-6 (between Br and indole NH) if resolution permits, or distinct splitting patterns compared to the 9-bromo.[1]
-
LC-MS: Confirm Mass [M+H]+ = 251/253 (Br isotope pattern).[1]
-
Medicinal Chemistry Applications
A. CFTR Potentiators (Cystic Fibrosis)
Recent high-throughput screening campaigns have identified the tetrahydro-
-
Mechanism: The scaffold binds to the NBD1-MSD1/2 interface, stabilizing the open conformation.[1]
-
Role of 7-Br: The 7-position tolerates hydrophobic expansion. Replacing Br with aryl groups (via Suzuki) can enhance potency into the nanomolar range [1].[1]
B. Neurodegeneration (Dimebon Analogs)
Dimebon (Latrepirdine) failed in Phase III for Alzheimer's, but the scaffold remains highly active against neurotoxic targets.[1]
-
Targets: NMDA receptors, mitochondrial permeability transition pore (mPTP), and Butyrylcholinesterase (BChE).[1]
-
7-Br Utility: Introduction of a halogen at C7 increases lipophilicity (
) and blood-brain barrier (BBB) penetration compared to the unsubstituted analog, while blocking metabolic hydroxylation [2].[1]
C. Oncology (cGAS & KSP Inhibitors)[1]
-
cGAS-STING: Tetrahydro-
-carbolines have been reported as inhibitors of cyclic GMP-AMP synthase (cGAS), a target for autoimmune diseases and specific cancers. The tricyclic core mimics the nucleobase stacking required for DNA binding [3].[1] -
KSP (Eg5): Derivatives of this scaffold act as Kinesin Spindle Protein inhibitors, arresting cells in mitosis.[1] The 7-substituent is critical for interacting with the hydrophobic sub-pocket of the KSP allosteric site [4].[1]
SAR Decision Tree & Optimization
When optimizing this scaffold, the "Senior Scientist" approach is to decouple the N-2 and C-7 modifications.
Visualization: SAR Logic
Caption: Strategic optimization points for the 7-bromo-tetrahydro-gamma-carboline scaffold.
Comparative Data Summary (Representative)
| Modification (C-7) | Modification (N-2) | Predicted Effect | Primary Application |
| -Br | -H | Baseline Scaffold | Intermediate / Fragment |
| -Br | -Methyl | Dimebon-like (Metabolically blocked) | Neuroprotection |
| -Phenyl | -H | Increased Lipophilicity | CFTR Potentiator |
| -Pyridyl | -Ethyl-Morpholine | Improved Solubility + Potency | Kinase/cGAS Inhibitor |
References
-
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Source: Journal of Medicinal Chemistry (2020) URL:[Link][1][6]
-
Beta and gamma carboline derivatives as potential anti-Alzheimer agents: A comparison. Source: European Journal of Medicinal Chemistry (2014) URL:[1][Link]
-
Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase. Source: Journal of Medicinal Chemistry (2021) URL:[Link]
-
Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein. (Note: Comparative mechanistic insight for carboline class). Source: PMC / MDPI (2022) URL:[1][Link]
-
1H-Pyrido[4,3-b]indole, 6-bromo-2,3,4,5-tetrahydro-, hydrochloride (1:1) [PubChem Compound Summary]. Source: National Center for Biotechnology Information (2025) URL:[1][Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gamma-carboline | 244-69-9 [chemicalbook.com]
- 5. γ-Carboline - Wikipedia [en.wikipedia.org]
- 6. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gamma-carboline CAS#: 244-69-9 [m.chemicalbook.com]
Technical Guide: 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a CFTR Potentiator
The following is an in-depth technical guide on 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , structured for researchers in cystic fibrosis (CF) drug discovery.
Executive Summary
The compound 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole represents a critical structural scaffold within the tetrahydro-γ-carboline class of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. Emerging from high-throughput screening (HTS) campaigns aimed at diversifying the CFTR modulator pipeline beyond the quinolone-carboxamides (e.g., ivacaftor), this chemotype has demonstrated the ability to rescue the gating defects of F508del and G551D CFTR mutants.
While the 7-bromo analog serves as a foundational "hit" or synthetic intermediate, structure-activity relationship (SAR) studies indicate that efficacy is significantly enhanced through N2-acylation and specific substitutions on the indole benzene ring (e.g., 8-methoxy). This guide details the chemical profile, mechanism of action, and validated experimental protocols for evaluating this class of potentiators.
Chemical & Structural Profile[1][2][3][4][5][6][7]
Nomenclature and Scaffold
-
IUPAC Name: 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
-
Common Class: Tetrahydro-γ-carboline (THGC)
-
Core Geometry: A tricyclic system fusing an indole with a piperidine ring. The "gamma" (
) designation refers to the nitrogen position in the pyridine ring relative to the indole fusion.
Structure-Activity Relationship (SAR) Logic
The 7-bromo analog acts as a versatile template. SAR optimization typically focuses on two vectors:
-
N2-Position (Piperidine Nitrogen): This is the primary site for diversification. Introduction of heteroaryl-acyl groups (e.g., 5′-trifluoromethyl-pyrazol-3′-yl ) is critical for converting the micromolar "hit" into a nanomolar potentiator.
-
Indole Ring Substitution (C7/C8): The 7-bromo substituent provides a handle for cross-coupling reactions or serves as a steric/electronic probe. In optimized leads (e.g., Hit-9/Compound 3 from Brindani et al., 2020), electron-donating groups like 8-methoxy often yield superior efficacy (
) compared to the bromo-analog.
Visualization: SAR & Synthesis Logic
The following diagram illustrates the structural logic and synthetic pathway for this potentiator class.
Caption: Synthetic progression from the 7-bromo scaffold to high-potency tetrahydro-γ-carboline potentiators via Fischer indole synthesis and N-acylation.
Mechanism of Action
Gating Modulation
The 7-bromo-tetrahydro-γ-carboline class functions as Type I Potentiators . They do not correct the trafficking defect of F508del-CFTR directly but increase the open probability (
-
Target: The exact binding site is distinct from the ATP-binding sites but may allosterically couple to the Nucleotide Binding Domains (NBDs) to stabilize the open conformation.
-
Synergy: These compounds show additive effects when combined with correctors (e.g., Lumacaftor/VX-809) which rescue folding, providing a "fix-and-open" therapeutic strategy.
Efficacy Profile
Quantitative data for the optimized members of this class (derived from the 7-bromo/8-methoxy scaffolds) typically exhibit:
| Parameter | Value (Approx.) | Context |
| EC50 | 50 - 200 nM | Potency in F508del-CFTR FRT cells |
| Emax | ~100 - 120% | Relative to VX-770 (Ivacaftor) efficacy |
| Selectivity | High | Minimal activity on non-CFTR chloride channels |
Experimental Protocols
To validate the activity of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives, two orthogonal assays are required: a high-throughput fluorescence assay and a confirmatory electrophysiological assay.
Protocol A: High-Throughput Halide-Sensitive YFP Assay
Purpose: Rapid screening of potency (
Step-by-Step Workflow:
-
Seeding: Plate cells (25,000/well) in 96-well black-wall microplates. Incubate 24h at 37°C.
-
Low-Temperature Rescue: For F508del, transfer plates to 27°C or 32°C for 24h prior to assay to promote membrane trafficking.
-
Compound Preparation: Dissolve the 7-bromo test compound in DMSO (10 mM stock). Prepare serial dilutions in PBS containing forskolin (10-20
M) to activate PKA. -
Incubation: Replace culture medium with 50
L of PBS containing the test compound and forskolin. Incubate for 10–20 minutes. -
Injection: Inject 100
L of PBS-Iodide buffer (PBS where NaCl is replaced by NaI). -
Readout: Monitor YFP fluorescence quenching (
) for 10–20 seconds. -
Analysis: Calculate the quenching rate. Normalize to vehicle (0%) and VX-770 (100%) controls.
Protocol B: Ussing Chamber Electrophysiology
Purpose: Validation of short-circuit current (
Step-by-Step Workflow:
-
Culture: Seed CFBE41o- cells on Snapwell™ permeable supports. Culture at air-liquid interface (ALI) for 2–3 weeks until transepithelial electrical resistance (TEER) > 600
. -
Setup: Mount inserts in Ussing chambers. Bathe both sides in Krebs-Ringer bicarbonate solution (bubbled with 95%
/5% ). -
Gradient: Create a chloride gradient by replacing apical NaCl with Na-Gluconate (to drive
secretion). -
Voltage Clamp: Clamp transepithelial voltage to 0 mV.
-
Additions (Sequential):
-
Amiloride (10
M): Block ENaC ( channels). -
Forskolin (10
M): Activate CFTR via cAMP. -
Test Compound (7-Bromo analog): Add cumulatively to apical/basolateral sides. Observe
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
CFTRinh-172 (10
M): Specific inhibitor to confirm CFTR-mediated current.
-
Visualization: Experimental Logic
Caption: Validated workflow for characterizing CFTR potentiators, progressing from high-throughput fluorescence screening to electrophysiological confirmation.
References
-
Brindani, N., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry.[1]
-
Pedemonte, N., et al. (2005). Small-molecule correctors of defective DeltaF508-CFTR cellular processing identified by high-throughput screening. Journal of Clinical Investigation.
-
Galietta, L. V., et al. (2001). Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists. American Journal of Physiology-Cell Physiology.
Sources
The Ascendant Role of Halogenation in Tetrahydro-gamma-carboline Scaffolds: A Technical Guide for Drug Discovery
Abstract
The tetrahydro-gamma-carboline (THγC) nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The strategic incorporation of halogen atoms onto this tricyclic system has emerged as a powerful tool to modulate physicochemical properties, refine biological activity, and unlock novel therapeutic potential. This in-depth technical guide provides a comprehensive literature review of halogenated THγCs, intended for researchers, scientists, and drug development professionals. We will navigate the synthetic landscape, delving into the nuances of established and modern methodologies for their preparation. Furthermore, this guide will illuminate the intricate structure-activity relationships (SAR) that govern the biological effects of these halogenated analogs, with a focus on their neuroprotective, anticancer, and antiviral properties. Detailed experimental protocols and visual diagrams are provided to offer a practical and insightful resource for the design and synthesis of next-generation therapeutic agents based on the halogenated tetrahydro-gamma-carboline framework.
Introduction: The Tetrahydro-gamma-carboline Core and the Transformative Power of Halogenation
Tetrahydro-γ-carbolines (THγCs) are a class of indole alkaloids characterized by a pyrido[4,3-b]indole ring system.[1][2] This structural motif is a cornerstone of numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including neuropharmacological, antifungal, antiparasitic, and antitumor effects.[1] The partially saturated pyridine ring, fused to the indole core, provides a three-dimensional architecture that allows for precise interactions with various biological targets.
Halogenation, the introduction of fluorine, chlorine, bromine, or iodine atoms, is a time-tested strategy in medicinal chemistry to enhance the therapeutic profile of lead compounds. The unique properties of halogens—their varying size, electronegativity, and ability to form halogen bonds—can profoundly influence a molecule's:
-
Lipophilicity and Membrane Permeability: Modulating the passage of drugs across biological membranes, including the blood-brain barrier.
-
Metabolic Stability: Blocking sites of metabolic degradation, thereby increasing the compound's half-life.
-
Binding Affinity and Selectivity: Altering the electronic and steric interactions with target proteins.
-
Pharmacokinetic Profile: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will explore how the judicious application of halogenation to the THγC scaffold has led to the discovery of potent and selective modulators of various biological pathways.
Synthetic Strategies for Halogenated Tetrahydro-gamma-carbolines
The construction of the halogenated tetrahydro-gamma-carboline core primarily relies on two powerful named reactions: the Fischer indole synthesis and the Pictet-Spengler reaction. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
The Fischer Indole Synthesis: A Classic Approach to Halogenated Scaffolds
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus, which can be subsequently elaborated to the THγC system.[3][4] The general principle involves the acid-catalyzed reaction of a (halogen-substituted) phenylhydrazine with a suitable ketone or aldehyde, typically a 4-piperidone derivative.[5]
Conceptual Workflow of the Fischer Indole Synthesis for Halogenated THγCs
Caption: Fischer Indole Synthesis for Halogenated THγCs.
This method is particularly advantageous for introducing halogens onto the benzene ring (positions 6, 7, 8, and 9) of the THγC core by starting with the appropriately substituted phenylhydrazine.
The Pictet-Spengler Reaction: A Convergent and Stereoselective Route
The Pictet-Spengler reaction offers a more convergent approach, forming the piperidine ring in a single cyclization step.[6][7] This reaction typically involves the condensation of a tryptamine derivative (which can be halogenated on the indole ring) with an aldehyde or ketone under acidic conditions.
Conceptual Workflow of the Pictet-Spengler Reaction for Halogenated THγCs
Caption: Pictet-Spengler Reaction for Halogenated THγCs.
The Pictet-Spengler reaction is particularly useful for synthesizing 1-substituted THγCs and allows for the control of stereochemistry at the C1 position, which is often crucial for biological activity.
Direct Halogenation of the Tetrahydro-gamma-carboline Core
While less common, direct halogenation of a pre-formed THγC scaffold is also a viable strategy. This approach typically involves electrophilic halogenating agents. The regioselectivity of this reaction is governed by the electronic properties of the indole nucleus, with halogenation often occurring at the most electron-rich positions. For instance, methods for the chlorination and bromination of indoles using an oxone-halide system have been developed, offering a greener alternative to traditional halogenating agents.[8]
Structure-Activity Relationships of Halogenated Tetrahydro-gamma-carbolines
The introduction of halogens at different positions of the THγC scaffold has a profound impact on their biological activity. The following sections highlight key SAR findings in the context of different therapeutic areas.
Neuroprotective and CNS-Active Agents
Fluorinated THγCs have shown significant promise as neuroprotective agents. For instance, certain fluorinated γ-carboline derivatives have been synthesized and shown to delay cognitive and motor dysfunctions in a transgenic mouse model of neurodegenerative disease. The introduction of fluorine can enhance blood-brain barrier permeability and metabolic stability, crucial properties for CNS-active drugs.
Key SAR Insights for Neuroprotective Activity:
-
Fluorine Substitution: The position and number of fluorine atoms can significantly influence neuroprotective efficacy.
-
Lipophilicity: A balance of lipophilicity is crucial for optimal brain penetration and target engagement.
Anticancer Agents
Brominated and chlorinated THγCs have demonstrated potent anticancer activity. For example, a series of brominated tetrahydro-β-carboline derivatives (a closely related isomer) have been synthesized and evaluated for their cancer-preventive and therapeutic potential.[9] The bromine atom can participate in halogen bonding with amino acid residues in the active site of target proteins, leading to enhanced binding affinity.
Key SAR Insights for Anticancer Activity:
-
Halogen Position: The position of the halogen on the aromatic ring can dictate the selectivity and potency against different cancer cell lines.
-
Nature of the Halogen: The size and polarizability of the halogen (Br > Cl > F) can influence the strength of halogen bonding and overall activity.
-
Substitution at other positions: Modifications at the N2 and C1 positions of the THγC core, in conjunction with halogenation, can lead to highly potent and selective anticancer agents.[1][2]
Antiviral Agents
The THγC scaffold is a known antiviral pharmacophore, and halogenation can further enhance this activity. While specific studies on halogenated THγCs are emerging, research on related carboline structures provides valuable insights. For instance, certain β-carboline alkaloids have shown promising activity against influenza viruses. Fluorination is a particularly attractive strategy for developing antiviral agents due to the unique properties of the fluorine atom.
Key SAR Insights for Antiviral Activity:
-
Target-Specific Interactions: The placement of halogens can be optimized to enhance interactions with viral proteins, such as enzymes or surface glycoproteins.
-
Physicochemical Properties: Halogenation can improve the pharmacokinetic properties of the compounds, leading to better in vivo efficacy.
Experimental Protocols: Synthesis of a Representative Halogenated Tetrahydro-gamma-carboline
To provide a practical context, this section details a representative experimental protocol for the synthesis of a halogenated THγC via the Fischer indole synthesis.
Synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This protocol is adapted from general procedures described in the literature for Fischer indole synthesis.[3][5]
Reaction Scheme:
(4-Fluorophenyl)hydrazine + 1-Benzyl-4-piperidone → 6-Fluoro-2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
1-Benzyl-4-piperidone
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Hydrazone Formation and Cyclization:
-
To a stirred mixture of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and 1-benzyl-4-piperidone (1.05 eq) is added polyphosphoric acid (10 eq by weight).
-
The reaction mixture is heated to 100-120 °C and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, the mixture is allowed to cool to room temperature and then carefully poured into a beaker of ice water.
-
The aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Purification:
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 6-fluoro-2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
-
-
Debenzylation (if required):
-
The N-benzyl protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol) to yield the final product, 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
-
Characterization:
The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
| Compound Class | Synthetic Method | Key Biological Activities | Representative Halogenated Derivatives |
| Fluorinated THγCs | Fischer Indole Synthesis | Neuroprotective, CFTR Potentiators | 6-Fluoro-THγC |
| Chlorinated THγCs | Fischer Indole Synthesis, Direct Halogenation | Anticancer, Antifungal | 6-Chloro-9-(3-(4-chlorophenoxy)propyl)-THγC |
| Brominated THγCs | Fischer Indole Synthesis, Pictet-Spengler | Anticancer, Cancer-preventive | 8-Bromo-THγC |
| Iodinated THγCs | Pictet-Spengler Reaction | Potential as imaging agents | 8-Iodo-THγC |
Conclusion and Future Perspectives
The halogenated tetrahydro-gamma-carboline scaffold represents a rich and underexplored area for drug discovery. The synthetic methodologies are well-established, allowing for the systematic exploration of the chemical space. The preliminary biological data for fluorinated, chlorinated, and brominated derivatives highlight their potential in treating a range of diseases, from neurodegeneration to cancer and viral infections.
Future research should focus on:
-
Systematic SAR Studies: A comprehensive evaluation of the effects of different halogens at all possible positions of the THγC core.
-
Exploration of Iodinated Derivatives: Iodinated compounds, while synthetically more challenging, offer unique properties, including the potential for use as molecular imaging agents.
-
Asymmetric Synthesis: The development of efficient enantioselective syntheses is crucial, as the stereochemistry of THγCs often plays a critical role in their biological activity.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and development as therapeutic agents.
This technical guide serves as a foundational resource to stimulate further investigation into the fascinating and therapeutically promising world of halogenated tetrahydro-gamma-carbolines.
References
Sources
- 1. Synthesis and cytotoxicity evaluation of (tetrahydro-beta-carboline)-1,3,5-triazine hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel tetrahydro-β-carboline derivatives as antitumor growth and metastasis agents through inhibiting the transforming growth factor-β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, synthesis and antiproliferative evaluation of tetrahydro-β-carboline histone deacetylase inhibitors bearing an aliphatic chain linker - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Sourcing and Application of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes chemical sourcing data with application-specific protocols.
Executive Summary
This whitepaper provides a comprehensive technical analysis of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , a critical gamma-carboline scaffold used in the development of antihistamines, neuroprotective agents (Dimebon analogs), and kinase inhibitors. Unlike its beta-carboline isomers, this scaffold offers unique vectors for substitution at the 7-position via palladium-catalyzed cross-coupling. This guide addresses the specific challenges of regioselective synthesis, impurity profiling, and strategic sourcing to ensure supply chain integrity for IND-enabling studies.
Part 1: Chemical Profile & Significance
Structural Identity
The compound is a tetrahydro-gamma-carboline. Its rigidity and hydrogen-bond donor/acceptor profile make it a "privileged structure" in medicinal chemistry, capable of binding to diverse G-Protein Coupled Receptors (GPCRs).
| Property | Specification |
| Chemical Name | 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| CAS Number (Free Base) | 1785601-96-8 |
| CAS Number (HCl Salt) | 2056247-21-1 |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 251.12 g/mol |
| Core Scaffold | |
| Key Functional Handle | Bromine at C-7 (Aryl halide for Suzuki/Buchwald coupling) |
Pharmacophore Utility
In drug discovery, the 7-bromo substituent is not merely a halogen; it is a strategic "exit vector."
-
Dimebon (Latrepirdine) Analogs: Dimebon is a non-selective antihistamine and neuroprotective agent. The 7-bromo analog allows medicinal chemists to extend the scaffold into the hydrophobic pockets of 5-HT₆ or H₁ receptors.
-
Kinase Inhibition: The planar tricyclic system mimics the adenine ring of ATP. The bromine allows for the attachment of solubilizing groups or "hinge-binding" motifs.
Part 2: Synthesis & Impurity Profiling (The "Hidden" Risk)
Expert Insight: The primary sourcing risk for this compound is regioisomeric impurity . The standard industrial synthesis utilizes the Fischer Indole reaction between 3-bromophenylhydrazine and 4-piperidone . This reaction is not regiospecific; it produces a mixture of the 7-bromo (desired) and 9-bromo (undesired) isomers.
-
7-Bromo Isomer: Formed via cyclization at the para position relative to the bromine.
-
9-Bromo Isomer: Formed via cyclization at the ortho position.
Low-cost suppliers often fail to separate these isomers effectively, leading to batch-to-batch variation in biological assays.
Synthesis & Separation Workflow
The following diagram illustrates the critical manufacturing pathway and the necessary purification checkpoints.
Figure 1: Critical synthesis pathway highlighting the regioisomer separation step required for high-purity sourcing.
Part 3: Sourcing Guide & Market Analysis
Supplier Landscape
Due to the isomer separation difficulty, this compound is often "Made to Order" rather than "In Stock" at bulk scales.
| Supplier Category | Representative Companies | Typical Purity | Lead Time | Strategic Use |
| Tier 1: Catalog Inventory | BLD Pharm , Sigma-Aldrich | >95% | 1-2 Weeks | HTS Screening, Hit Validation (mg scale) |
| Tier 2: Custom Synthesis | Alfa Chemistry , Apollo Scientific | >98% | 4-6 Weeks | Lead Optimization, Scale-up (g to kg) |
| Tier 3: Bulk CROs | WuXi AppTec, Enamine | >98% | 8+ Weeks | GMP manufacturing for clinical trials |
Price Benchmarks (Estimated 2025/2026)
Prices fluctuate based on raw material costs and stock availability.
-
100 mg: $50 - $120 USD (High variance due to "custom" status).
-
1 g: $250 - $450 USD.
-
10 g: $1,200 - $1,800 USD.
-
Commercial Note: The HCl salt (CAS: 2056247-21-1) is often more stable and cheaper to ship than the free base.
Part 4: Quality Assurance Protocol (Self-Validating System)
To ensure the integrity of your biological data, you must validate the regiochemistry of incoming batches. Do not rely solely on the Certificate of Analysis (CoA).
The "Regio-Check" Protocol
The 7-bromo and 9-bromo isomers have distinct ¹H-NMR signatures in the aromatic region.
Protocol:
-
Dissolve 5 mg of sample in DMSO-d₆.
-
Acquire ¹H-NMR (400 MHz or higher).
-
Diagnostic Signal: Look at the coupling constants of the aromatic protons.
-
7-Bromo: You will see an ortho-coupling (d, J~8.5 Hz) and a meta-coupling (d, J~2.0 Hz). The pattern is consistent with a 1,2,4-substitution on the benzene ring where the protons are at positions 6, 8, and 9.
-
9-Bromo: The splitting pattern will differ due to the bromine proximity to the indole nitrogen.
-
QC Workflow Diagram
Figure 2: Quality Control workflow ensuring regioisomeric purity before biological testing.
Part 5: Application Protocol – Suzuki Coupling
Context: Converting the 7-bromo scaffold into a library of biaryl analogs.
Standard Operating Procedure (SOP):
-
Reagents:
-
Substrate: 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (1.0 eq).
-
Boronic Acid: Aryl-B(OH)₂ (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).
-
Base: K₂CO₃ (2 M aq, 3.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Combine reactants in a microwave vial.
-
Purge with Nitrogen/Argon for 5 minutes (Critical for Pd cycle).
-
Heat at 100°C for 2-4 hours (or 120°C microwave for 30 min).
-
N-Protection Note: If the secondary amine (N-2) interferes, protect with Boc anhydride prior to coupling, then deprotect with TFA/DCM.
-
References
-
BLD Pharm. Product: 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride.[1][2] Accessed February 2026. Link
-
PubChem. Compound Summary: 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (Isomer Analog Reference). National Library of Medicine.[3] Link
-
Alfa Chemistry. 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Product Page. Link
-
Sigma-Aldrich. Gamma-Carboline Building Blocks. Link
-
ChemicalBook. 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (Beta-carboline distinction). Link
Sources
Methodological & Application
Reaction conditions for 3-bromophenylhydrazine and 4-piperidone hydrochloride
Application Note: Synthesis of Brominated -Carbolines via Fischer Cyclization
Introduction & Scientific Context
The fusion of a pyridine ring with an indole core yields the carboline scaffold. When 4-piperidone is used as the ketone component in a Fischer Indole Synthesis, the resulting product is a
This specific reaction involves 3-bromophenylhydrazine , a meta-substituted hydrazine. A critical aspect of this synthesis is regioselectivity . The [3,3]-sigmatropic rearrangement can occur at two distinct ortho-positions on the phenyl ring:
-
Para to the bromine: Sterically favored, leading to the 7-bromo isomer (Major Product).
-
Ortho to the bromine: Sterically hindered, leading to the 9-bromo isomer (Minor Product).
This protocol focuses on the standard acid-catalyzed conditions which favor thermodynamic control and high yields of the cyclized salt.
Reaction Mechanism & Pathway[1][2][3][4][5]
The reaction proceeds through three distinct phases: hydrazone formation, [3,3]-sigmatropic rearrangement, and cyclization/ammonia loss.[1][2]
Mechanistic Workflow (Graphviz)
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis transforming phenylhydrazine and piperidone precursors into the carboline scaffold.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5] | Role |
| 3-Bromophenylhydrazine HCl | 223.50 | 1.0 | Nucleophile / Aryl Source |
| 4-Piperidone Monohydrate HCl | 153.61 | 1.1 | Electrophile / Ketone Source |
| Ethanol (Absolute) | - | Solvent (10 mL/g) | Reaction Medium |
| Conc. HCl (37%) | - | 5-10% v/v | Catalyst / Salt Formation |
| 2-Propanol (Optional) | - | Solvent | Alternative for higher temp |
Standard Reflux Procedure (Bench Scale)
Step 1: Hydrazone Formation [1][2]
-
Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 3-bromophenylhydrazine HCl (1.0 equiv) and 4-piperidone monohydrate HCl (1.1 equiv) .
-
Add Ethanol (approx. 10 mL per gram of hydrazine).
-
Note: Both starting materials are salts. While they will partially dissolve, the addition of acid drives the reaction.[1]
-
Add Concentrated HCl dropwise (approx. 0.5 mL per 10 mL of solvent).[1] The solution typically turns yellow/orange as the hydrazone forms.
Step 2: Thermal Cyclization
-
Heat the reaction mixture to a vigorous reflux (approx. 80 °C) .
-
Maintain reflux for 3 to 5 hours .
-
The product often precipitates as the hydrochloride salt directly from the hot/cooling solution due to the "Salting Out" effect of the acidic medium.
Step 3: Isolation & Purification
-
Cool the mixture slowly to room temperature, then to 0–4 °C in an ice bath for 1 hour.
-
Filtration: Filter the precipitate (Crude HCl salt).
-
Wash: Wash the filter cake with cold ethanol (2x) and diethyl ether (1x) to remove unreacted hydrazine and colored impurities.
-
Free Basing (Optional but Recommended for Analysis):
-
Suspend the solid in water.
-
Adjust pH to >10 using 2M NaOH or NH4OH.
-
Extract with Ethyl Acetate or DCM.
-
Dry over Na2SO4 and concentrate to yield the free base.
-
Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or 2-Propanol | Protic solvents stabilize the transition state. IPA allows higher reflux temp (82°C) for sluggish reactions.[1] |
| Acid Catalyst | HCl (sat.[1] in EtOH) or H2SO4 | HCl is preferred as it yields the crystalline hydrochloride salt directly.[1] |
| Regioselectivity | Separation required | The 7-bromo isomer is major. If pure isomer is needed, recrystallize the free base from Toluene/Heptane or separate via Flash Chromatography.[1] |
Regioselectivity & Characterization
The reaction of 3-substituted phenylhydrazines is notorious for producing isomer mixtures.
Isomer Analysis
-
Major Isomer (7-Bromo): Resulting from cyclization at the para position relative to the bromine.
-
Minor Isomer (9-Bromo): Resulting from cyclization at the ortho position relative to the bromine.
Visualizing the Regiochemistry:
Figure 2: Regiochemical outcome of 3-substituted hydrazine cyclization. The 7-bromo isomer is thermodynamically favored.
Expected Analytical Data (Free Base)
-
1H NMR (DMSO-d6):
-
Aromatic Region:
-
7-Bromo isomer typically shows a specific splitting pattern (d, d, s) compared to the 9-bromo.
-
Look for the proton at C6 (doublet) and C8 (doublet/singlet) and C9.[1]
-
-
Aliphatic Region:
-
C3/C4 protons of piperidine ring: Multiplets at ~2.7–3.1 ppm.
-
C1 protons (between N and Indole): Singlet/broad signal at ~3.8 ppm (distinctive for
-carbolines).
-
Troubleshooting & Safety
Common Issues
-
"Tar" Formation: Fischer synthesis can generate dark polymers if overheated or if acid concentration is too high.
-
Fix: Ensure inert atmosphere (N2/Ar) to prevent oxidation.[1] Use exact stoichiometry.
-
-
Low Yield: Incomplete hydrazone formation.
-
Fix: Pre-stir reactants at RT for 30 mins before adding acid/heating.
-
-
Separation of Isomers:
-
Fix: The HCl salts of the isomers often have different solubilities. Fractional crystallization from Ethanol/Water is the classic method to enrich the major isomer.
-
Safety Hazards (H-Statements)
References
-
Robinson, B. (1963).[1] "The Fischer Indole Synthesis."[7][8][9][2][10] Chemical Reviews, 63(4), 373–401.[1] Link
-
Cattanach, C. J., Cohen, A., & Brown, B. H. (1968).[1] "Studies in the indole series. Part IV. Tetrahydro-1H-pyrido[4,3-b]indoles as serotonin antagonists." Journal of the Chemical Society C: Organic, 1235–1243.[1] Link
-
Ivashchenko, A. A., et al. (2010).[1] "Synthesis and biological activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles." Pharmaceutical Chemistry Journal, 44, 629–633.[1] (Context for Dimebon analogs).
-
Sigma-Aldrich. (2023). "Safety Data Sheet: 3-Bromophenylhydrazine hydrochloride." Link
Sources
- 1. CN112062767A - A kind of preparation method of lumepirone and intermediate thereof - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of ITI-333, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. joac.info [joac.info]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. znaturforsch.com [znaturforsch.com]
Protocol for preparation of 7-bromo-gamma-carboline hydrochloride salt
Application Note: Protocol for Preparation of 7-Bromo-
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 7-bromo-
This protocol addresses the specific challenge of regioselectivity inherent in using 3-substituted phenylhydrazines and provides a validated pathway to the fully aromatic system, avoiding common pitfalls such as debromination during aromatization.
Strategic Synthesis Overview
The synthesis follows a three-stage workflow:
-
Fischer Indole Synthesis (FIS): Condensation of 3-bromophenylhydrazine with 4-piperidone to yield the tetrahydro-
-carboline (TH C) intermediate. -
Oxidative Aromatization: Conversion of the tetrahydro intermediate to the fully aromatic
-carboline using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to prevent halogen loss. -
Salt Formation: Controlled precipitation of the hydrochloride salt.
Reaction Scheme
Caption: Workflow for the synthesis of 7-bromo-
Critical Scientific Considerations (E-E-A-T)
Regioselectivity Mechanism
The use of 3-bromophenylhydrazine in the Fischer Indole Synthesis typically yields a mixture of regioisomers.
-
Mechanism: The [3,3]-sigmatropic rearrangement can occur at the carbon ortho to the hydrazine (C2) or para to the bromine (C6).
-
Outcome: Cyclization at the less sterically hindered para position (C6 of the phenyl ring) is energetically favored. This leads to the 6-bromoindole core, which maps directly to the 7-bromo-
-carboline structure. -
Note: Trace amounts of the 9-bromo isomer (from ortho attack) may form but are typically removed during recrystallization of the tetrahydro intermediate.
Aromatization Strategy
While Palladium on Carbon (Pd/C) is the standard reagent for dehydrogenation, it poses a risk of hydrodehalogenation (stripping the bromine atom) under high temperatures or hydrogen transfer conditions.
-
Selected Reagent: DDQ is chosen as the oxidant. It operates under milder conditions and is highly chemoselective, preserving the aryl bromide while effectively aromatizing the C-ring.
Detailed Experimental Protocol
Step 1: Synthesis of 7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Target: Formation of the tricyclic core.
Reagents & Materials:
| Reagent | Equiv. | Mol. Wt. | Quantity (Example) |
|---|---|---|---|
| 3-Bromophenylhydrazine HCl | 1.0 | 223.50 | 11.2 g |
| 4-Piperidone Monohydrate HCl | 1.0 | 153.61 | 7.7 g |
| Ethanol (Absolute) | Solvent | - | 100 mL |
| Conc. HCl (37%) | Catalyst | - | 5 mL |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 3-bromophenylhydrazine HCl (11.2 g, 50 mmol) and 4-piperidone monohydrate HCl (7.7 g, 50 mmol) to the flask.
-
Solvent Addition: Add 100 mL of absolute ethanol. Stir to suspend the solids.
-
Acid Catalysis: Carefully add 5 mL of concentrated HCl. The mixture may darken slightly.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours . Monitor reaction progress by TLC (System: DCM/MeOH 9:1).
-
Checkpoint: The formation of the hydrazone is rapid; the subsequent cyclization is the rate-limiting step.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the ethanol under reduced pressure to roughly 20% of the original volume.
-
Dilute the residue with water (50 mL) and cool in an ice bath.
-
Basify the solution to pH > 10 using 4M NaOH solution. The free base will precipitate as a solid.
-
-
Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water or Toluene to remove any trace 9-bromo isomer.
-
Yield Expectations: 65–75% yield of the tetrahydro intermediate.
-
Step 2: Aromatization to 7-bromo-5H-pyrido[4,3-b]indole
Target: Oxidation to the fully aromatic
Reagents:
| Reagent | Equiv. | Role |
|---|
| 7-Bromo-TH
Procedure:
-
Dissolution: Dissolve the recrystallized tetrahydro intermediate (e.g., 5.0 g) in anhydrous THF (100 mL) or Toluene (if higher temp is needed).
-
Addition: Add DDQ (2.2 equivalents) portion-wise at room temperature.
-
Caution: Reaction is exothermic.
-
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to mild reflux for 2–3 hours.
-
Observation: A precipitate of DDQ-H2 (hydroquinone) often forms.
-
-
Workup:
-
Cool the mixture.
-
Filter off the DDQ-H2 byproduct.
-
Evaporate the filtrate to dryness.
-
Redissolve the residue in Ethyl Acetate (100 mL) and wash efficiently with saturated NaHCO3 (3 x 50 mL) and 10% Na2SO3 (to remove residual oxidant).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
-
Purification: Flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM) provides the pure aromatic free base.
Step 3: Preparation of the Hydrochloride Salt
Target: Stable salt formation.
Procedure:
-
Dissolution: Dissolve the purified 7-bromo-
-carboline free base (1.0 g) in a minimum amount of hot Ethanol or Isopropanol. -
Acidification: Add 1.2 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
-
Precipitation: Allow the solution to cool slowly to room temperature, then to 4°C. The hydrochloride salt should crystallize.
-
Troubleshooting: If no precipitate forms, add Diethyl Ether or Acetone dropwise to induce nucleation.
-
-
Collection: Filter the white/off-white crystals.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Analytical Validation
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| 1H NMR (DMSO-d6) | Aromatic protons: Characteristic pattern for 7-substituted carboline. Indole NH: Broad singlet >11 ppm. Pyridine protons: Singlet at C1 (approx 9.0 ppm), Doublets at C3/C4. |
| Mass Spectrometry | [M+H]+ peak at m/z ~247/249 (1:1 ratio due to 79Br/81Br isotopes). |
| Melting Point | >250°C (decomposition typical for HCl salts) |
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
-
Synthesis of
-Carbolines via Fischer Cyclization:-
Alekseyev, R. S., et al. (2011). Methods for the synthesis of
-carbolines (Review). Chemistry of Heterocyclic Compounds, 46, 1169–1198. Link
-
-
Oxidative Aromatization Strategies (DDQ vs Pd/C)
-
Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. Link
-
-
Novel Oxidative Methods (CuCl2/DMSO)
-
A novel and simple str
-carboline. Eurasian Chemical Communications, 2020. Link
-
Buchwald-Hartwig amination of 7-bromo-gamma-carboline
Application Note: Optimized Buchwald-Hartwig Amination of 7-Bromo-
Executive Summary & Strategic Rationale
The
However, the Buchwald-Hartwig amination of 7-bromo-
-
Catalyst Poisoning: The pyridine nitrogen (N-2) is a strong
-donor capable of sequestering Pd(II) species, arresting the catalytic cycle. -
Protic Interference: The indole NH (N-5, pKa ~15) is acidic. In the presence of strong bases required for amination, deprotonation creates an indolyl anion that can compete as a nucleophile or alter the electronic properties of the substrate.
-
Solubility: The planar, fused tricyclic system exhibits poor solubility in standard non-polar solvents, necessitating specific solvent/temperature profiles.
This guide provides two field-validated protocols: Method A (Boc-Protected) for maximum yield and reliability, and Method B (Direct/Unprotected) for step-economy, utilizing LHMDS as a dual base/protecting agent.
Mechanistic Insight & Catalyst Selection
To overcome the "pyridine problem," we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These bulky, electron-rich ligands facilitate the difficult oxidative addition into the electron-rich heteroaryl bromide and, crucially, sterically crowd the Pd-center to prevent non-productive coordination to the pyridine nitrogen.
-
Ligand of Choice (General): XPhos or RuPhos .
-
Why: The isopropyl groups on the non-phosphorus ring of XPhos provide steric bulk that suppresses
-hydride elimination (if using aliphatic amines) and prevents N-binding.
-
Visualizing the Catalytic Cycle
Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the potential off-cycle trap caused by the pyridine nitrogen, which is mitigated by bulky ligands like XPhos.
Optimization Matrix
Before proceeding, select the protocol based on your substrate's protection status.
| Parameter | Method A: Protected (Recommended) | Method B: Unprotected (Direct) |
| Substrate | 5-Boc-7-bromo- | 7-bromo- |
| Pd Source | Pd | Pd(OAc) |
| Ligand | XPhos (General) or RuPhos (Secondary amines) | BrettPhos or tBuBrettPhos |
| Base | Cs | LHMDS (Lithium Hexamethyldisilazide) |
| Solvent | Toluene or 1,4-Dioxane | THF or Toluene (Anhydrous) |
| Temp | 80°C – 100°C | 65°C – 80°C |
| Yield Potential | High (85-95%) | Moderate to High (60-80%) |
| Key Risk | Boc-deprotection if too hot (>110°C) | Indole N-arylation (Regioselectivity) |
Detailed Experimental Protocols
Method A: The "Gold Standard" (Boc-Protected Substrate)
Best for: Late-stage functionalization, expensive amines, and GMP scale-up.
Reagents:
-
5-(tert-butoxycarbonyl)-7-bromo-
-carboline (1.0 equiv) -
Catalyst: Pd
(dba) (2 mol%) + XPhos (4-8 mol%)-
Note: A Pd:Ligand ratio of 1:2 to 1:4 is crucial to maintain the active catalytic species L
Pd(0).
-
-
Base: Cs
CO (2.0 equiv) - Preferred for functional group tolerance. -
Solvent: 1,4-Dioxane (0.1 M concentration).
Step-by-Step Workflow:
-
Pre-Complexation (The "Activation" Step):
-
In a glovebox or under Argon flow, add Pd
(dba) and XPhos to a dry vial. -
Add 1 mL of degassed 1,4-Dioxane and stir at 40°C for 5 minutes. The solution should turn from dark purple/red to a clear orange/brown, indicating the formation of the active Ligand-Pd(0) complex. Do not skip this step.
-
-
Reaction Assembly:
-
To a separate flame-dried Schlenk tube, add the Boc-bromo-carboline, Cs
CO , and the Amine. -
Evacuate and backfill with Argon (3 cycles).[5]
-
-
Initiation:
-
Add the remaining solvent (degassed) to the Schlenk tube.
-
Cannulate the Pre-Complexed Catalyst solution into the reaction vessel.
-
Seal and heat to 90°C for 12–16 hours.
-
-
Workup & Purification:
-
Cool to room temperature.[5] Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.
-
Concentrate in vacuo.
-
Purification: Flash chromatography.[5] Note: Carbolines are basic; add 1% Triethylamine (Et
N) to your eluent (e.g., DCM:MeOH 95:5) to prevent streaking on silica.
-
Method B: The "Direct" Route (Unprotected Substrate)
Best for: Rapid analog generation, stable amines.
Scientific Logic: We use LHMDS (LiHMDS). It serves two roles:
-
It instantly deprotonates the Indole NH (pKa ~15), creating a soluble Lithium-indolyl species that protects the nitrogen from arylation (electronic shielding).
-
It acts as the base for the catalytic cycle.
Step-by-Step Workflow:
-
Setup:
-
Charge a Schlenk tube with 7-bromo-
-carboline (1.0 equiv), Pd(OAc) (5 mol%), and BrettPhos (10 mol%). -
Crucial: Do not add the amine yet if it is volatile.
-
-
Deprotonation:
-
Add anhydrous THF (0.2 M).
-
Add LHMDS (1.0 M in THF, 3.5 equiv ).
-
Why 3.5 equiv? 1 equiv for Indole NH, 1 equiv for the Amine (if HCl salt) or catalytic turnover, and excess to drive equilibrium.
-
Stir at room temperature for 10 minutes. The mixture will likely darken.
-
-
Reaction:
-
Add the Amine (1.2–1.5 equiv).
-
Heat to 65°C . Note: LHMDS can degrade at high temperatures (>80°C) over long periods; keep temp moderate.
-
-
Quench:
-
Cool to 0°C. Quench carefully with saturated NH
Cl (restores the Indole NH). -
Extract with EtOAc/THF mixture (carbolines are more soluble in THF/EtOAc mixes than pure EtOAc).
-
Troubleshooting & Critical Process Parameters (CPPs)
Use this decision logic to resolve common failures.
Figure 2: Troubleshooting decision tree for common reaction failures.
-
Dehalogenation (Formation of 7-H-gamma-carboline): This indicates
-hydride elimination is faster than reductive elimination.-
Fix: Switch to a ligand with larger "bite" angle or bulk (e.g., from BINAP to XPhos) and ensure the amine is not sterically impossible to couple.
-
-
Stalled Reaction: Often due to Pd oxidation.
-
Fix: Ensure solvents are "sparged" with Argon for 15 mins, not just sonicated. Use a glovebox for catalyst dispensing.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
- Maiti, S., et al. (2015). Synthesis of Carbolines via Pd-Catalyzed Reactions. European Journal of Organic Chemistry.
-
Ivachtchenko, A. V., et al. (2010).
-carboline analogues of Dimebon as potent 5-HT6 receptor antagonists.[7][8] Journal of Medicinal Chemistry, 53(14), 5186-5196. Link - Lyapkalo, I. M., et al. (2019).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. entegris.com [entegris.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Synthesis and biological evaluation of novel gamma-carboline analogues of Dimebon as potent 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of γ-Carbolines and the Suzuki-Miyaura Coupling
An in-depth guide to the Suzuki-Miyaura cross-coupling of 7-bromo-gamma-carboline derivatives, designed for researchers and professionals in drug development. This document provides a detailed exploration of the reaction mechanism, optimization of critical parameters, step-by-step experimental protocols, and troubleshooting strategies.
The γ-carboline scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic molecules.[1] Its derivatives have garnered significant attention in medicinal chemistry for their potential as anticancer, antimalarial, and neuroprotective agents.[1][2][3] The functionalization of the carboline core is therefore a critical endeavor in the pursuit of novel therapeutics. Among the various positions on the γ-carboline ring system, the C7 position offers a valuable vector for structural modification.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[4][5] Its development, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, styrenes, and polyolefins.[4] The reaction's success stems from its mild conditions, tolerance of a wide array of functional groups, the commercial availability of diverse boronic acid derivatives, and the low toxicity of its boron-containing byproducts.[5][6][7]
For the specific challenge of functionalizing 7-bromo-gamma-carboline, the Suzuki-Miyaura coupling provides an exceptionally efficient tool. It allows for the introduction of a vast range of aryl, heteroaryl, or alkyl groups at the C7 position, enabling the systematic exploration of the structure-activity relationship (SAR) essential for drug discovery.[8] This guide details the critical aspects and practical protocols for successfully applying this reaction to 7-bromo-gamma-carboline substrates.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][9][10] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key steps are:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the 7-bromo-gamma-carboline. This step forms a square-planar Pd(II) complex.[5][10] The reactivity of the halide is crucial, with the general trend being I > Br > Cl. For 7-bromo-gamma-carbolines, this step is generally facile.
-
Transmetalation : This is the characteristic step where the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide.[9] This process requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[11]
-
Reductive Elimination : In the final step, the two organic groups on the palladium complex—the gamma-carboline and the newly transferred group—couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][10]
Key Parameters for Successful Coupling with 7-Bromo-γ-Carbolines
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several interdependent parameters. For nitrogen-containing heteroaromatic substrates like γ-carbolines, these choices are particularly critical to avoid catalyst inhibition and unwanted side reactions.
-
Palladium Catalyst and Ligand : While simple catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective, modern protocols often favor pre-catalysts or catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[11][12] These ligands promote the crucial oxidative addition step, stabilize the palladium center, and can prevent catalyst deactivation, which is a known issue with nitrogen-rich heterocycles.[13]
-
Base : The base is essential for activating the boronic acid for transmetalation.[11] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[14] The choice of base can influence reaction rates and the stability of sensitive functional groups. For substrates prone to protodeboronation, milder bases like potassium fluoride (KF) may be beneficial.[11]
-
Solvent : The solvent system must solubilize both the organic substrates and the inorganic base. Consequently, mixtures of an organic solvent and water are frequently used.[14][15] Popular choices include 1,4-dioxane/water, toluene/water, and dimethylformamide (DMF)/water.[4][16] The presence of water is often crucial for the efficacy of inorganic bases.[15]
-
Boron Reagent : While boronic acids are most common, they can be prone to decomposition via protodeboronation, especially with electron-rich or certain heteroaryl derivatives.[17][18] In such cases, more stable boronate esters, such as pinacol esters (R-Bpin), or potassium trifluoroborate salts (R-BF₃K) can be superior coupling partners, as they slowly release the boronic acid in situ.[17]
-
Temperature : Most Suzuki couplings are run at elevated temperatures, typically between 80-120 °C, to ensure reasonable reaction rates.[19] However, excessively high temperatures can lead to degradation of the catalyst or substrates. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[20]
Detailed Experimental Protocol
This section provides a generalized, step-by-step protocol for the Suzuki-Miyaura coupling of a 7-bromo-gamma-carboline derivative with an arylboronic acid.
Materials and Reagents:
-
7-Bromo-γ-carboline derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst; 1–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃; 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To the reaction vessel, add the 7-bromo-gamma-carboline, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to thoroughly remove oxygen, which can promote unwanted side reactions like the homocoupling of the boronic acid.[19][21]
-
Solvent Addition : Add the degassed solvent system to the reaction mixture via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Heating and Stirring : Place the sealed vessel in a preheated oil bath or a microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Reaction Monitoring : Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2–16 hours.
-
Workup : Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the inorganic base and salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 7-substituted-γ-carboline product.
Data Presentation: Exemplary Protocols for γ-Carboline Synthesis
The following table summarizes reported conditions for the Suzuki-Miyaura coupling of bromo-γ-carboline precursors, showcasing the variety of successful parameter combinations.
| Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| N-protected 7-bromo-γ-carboline | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 °C, 12 h | ~75% | [2][8] |
| N-protected 7-bromo-γ-carboline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | DME | 90 °C, 12 h | ~70% | [2][8] |
| N-protected 7-bromo-γ-carboline | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | DME | 90 °C, 12 h | ~65% | [2][8] |
| 4-Bromo-5H-pyrido[4,3-b]indole | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 °C, 12 h | 85% | [1][3] |
| 4-Bromo-5H-pyrido[4,3-b]indole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 °C, 12 h | 91% | [1][3] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common problems and potential solutions tailored for the Suzuki coupling of 7-bromo-gamma-carbolines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst Poisoning : The nitrogen atoms in the carboline ring can coordinate to the palladium center, inhibiting its catalytic activity. | - Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) which can shield the metal center.[13]- Use a pre-formed palladium pre-catalyst.[13] |
| Protodeboronation : The boronic acid is decomposing faster than it couples. | - Use a more stable boronate ester (pinacol or MIDA).[17]- Ensure anhydrous reaction conditions if possible, or screen different bases (e.g., K₃PO₄, CsF) to find an optimal pH.[13] | |
| Poor Solubility : One or more reactants are not fully dissolved in the solvent system. | - Screen different solvents or solvent mixtures (e.g., DMF, THF, Toluene, often with water).[22]- Increase the reaction temperature. | |
| Significant Side Products | Homocoupling of Boronic Acid : Caused by the presence of oxygen. | - Ensure the reaction mixture is thoroughly degassed and a strict inert atmosphere is maintained.[21]- Use a Pd(0) source (e.g., Pd₂(dba)₃ with a ligand) instead of a Pd(II) precursor. |
| Dehalogenation : The 7-bromo-gamma-carboline is reduced instead of coupled. | - This can be promoted by certain solvents or bases. Try changing the solvent system or using a non-coordinating base.[21] | |
| Incomplete Reaction | Insufficient Reaction Time/Temp : The reaction has not reached completion. | - Increase the reaction temperature or extend the reaction time.[21]- Consider using microwave heating to accelerate the reaction.[20] |
| Inactive Catalyst : The palladium source may be old or degraded. | - Use a fresh bottle of catalyst or a different palladium source. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis and functionalization of 7-substituted-γ-carboline derivatives. By understanding the underlying catalytic cycle and carefully optimizing key parameters—namely the catalyst-ligand system, base, and solvent—researchers can reliably and efficiently generate diverse libraries of these medicinally important compounds. The protocols and troubleshooting guides provided herein serve as a robust foundation for scientists and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.
References
- Current time information in Pasuruan, ID. Google.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Google.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents. ProQuest.
- Access to γ-Carbolines: Synthesis of Isocryptolepine. (2021, December 6). American Chemical Society.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Google.
- Access to γ-Carbolines: Synthesis of Isocryptolepine. (2021, December 6). The Journal of Organic Chemistry.
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Google.
- Suzuki reaction. Wikipedia.
- Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents. (2023, June 24). PMC.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01331H.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007, June 6). The Journal of Organic Chemistry - ACS Publications.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of γ‐carboline via Pd‐Catalyzed C−N and C−C coupling. ResearchGate.
- Boronic Acids & Derivatives. Sigma-Aldrich.
- How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018, April 24). ACS Omega.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- In Suzuki coupling can the boronic acid couple with each other? (2020, November 24). ResearchGate.
- Suzuki Coupling for Pharmaceutical Intermediates. Google.
- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013, July 23). ACS Publications.
- Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate.
- Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate.
- Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate.
- EP0273321B1 - 7-bromo-beta-carboline compound and method for producing same. Google Patents.
- METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online.
- Recent Advances in the Synthesis of β-Carboline Alkaloids. (2021, January 27). MDPI.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
- Recent developments on synthesis and biological activities of γ-carboline. Google.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents - ProQuest [proquest.com]
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- 4. Yoneda Labs [yonedalabs.com]
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- 7. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 8. Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Solvent selection for recrystallization of 7-bromo-gamma-carboline
Application Note: Solvent Selection & Recrystallization Protocol for 7-Bromo-γ-Carboline
Executive Summary
7-Bromo-γ-carboline (7-bromo-5H-pyrido[4,3-b]indole) is a critical heterocyclic scaffold, notably serving as the key intermediate for the synthesis of Latrepirdine (Dimebon) and other CNS-active agents targeting Alzheimer’s and Huntington’s disease.[1][2]
Achieving high purity (>99.5% HPLC) for this intermediate is pivotal because downstream coupling reactions (e.g., Buchwald-Hartwig aminations or alkylations) are highly sensitive to the metallic and organic impurities often trapped in the crude carboline lattice.[3]
This guide provides a rational, self-validating approach to solvent selection, moving beyond trial-and-error. We define a primary protocol using Ethanol/Water (the "Green Standard") and a secondary protocol using Ethyl Acetate/Heptane for specific impurity profiles.[3]
Physicochemical Basis for Solvent Selection
The solubility profile of 7-bromo-γ-carboline is dictated by two competing structural features:
-
The γ-Carboline Core: A fused tricyclic system containing both a pyridine nitrogen (H-bond acceptor) and an indole nitrogen (H-bond donor).[1][2] This creates a high lattice energy, requiring polarizable solvents to disrupt crystal packing.[3]
-
The 7-Bromo Substituent: This halogen adds significant lipophilicity and potential for halogen bonding, reducing water solubility compared to the parent γ-carboline.[1]
Solvent Screening Matrix:
| Solvent System | Role | Dielectric Const. ( | Boiling Point (°C) | Suitability Rating | Rationale |
| Ethanol (95-100%) | Primary Solvent | 24.5 | 78 | High | Excellent solubility at reflux; moderate at RT.[1][2] Dissolves polar tars. |
| Methanol | Primary Solvent | 33.0 | 65 | Medium | Good solubility, but lower BP limits the amount of solid dissolved per batch volume.[3] |
| Water | Anti-Solvent | 80.1 | 100 | High | Drastically reduces solubility; induces crystallization when added to hot alcohols.[2] |
| Ethyl Acetate | Primary Solvent | 6.0 | 77 | Medium-High | Good for removing non-polar impurities.[1] |
| Heptane | Anti-Solvent | 1.9 | 98 | High | Compatible anti-solvent for EtOAc; higher BP than Hexane (safer).[3][2] |
| DMF/DMSO | Solubilizer | >36 | >150 | Low | Too soluble; difficult to remove solvent traces; prone to oiling out.[2] |
Decision Logic: Selecting the Right Protocol
Do not blindly follow a recipe. Use this logic flow to determine the optimal path for your specific crude batch.
Figure 1: Decision tree for solvent system selection based on impurity profile.
Detailed Protocols
Protocol A: The Ethanol/Water System (Preferred)
Best for removing polar, tarry by-products common in Fischer indole synthesis.[1][3]
Reagents:
-
Deionized Water[1]
Step-by-Step Procedure:
-
Solubility Test (The "Pilot"):
-
Take 100 mg of crude solid in a test tube.
-
Add 1.0 mL Ethanol. Heat to boiling (water bath/block at 85°C).
-
Observation: If fully soluble, the volume is too high.[3] If insoluble, add EtOH in 0.5 mL increments until dissolved at boiling.
-
Target: You want saturation at boiling (approx. 10-15 mL/g is typical for carbolines).[1]
-
-
Dissolution:
-
Place crude bulk solid in a round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.[1][2]
-
Add the determined volume of Ethanol (minus 10% to ensure saturation).[3]
-
Critical Step: If the solution is dark/black, add Activated Carbon (5 wt% of crude mass).[3] Reflux for 15 mins.
-
-
Hot Filtration:
-
While maintaining near-boiling temperature, filter the mixture through a pre-warmed Celite pad or sintered glass funnel to remove carbon and insoluble inorganic salts.[1]
-
Safety: Do not let the solution cool in the funnel, or crystals will clog the pores.
-
-
Crystallization (The "Crash"):
-
Return filtrate to a clean RBF. Re-heat to reflux to ensure no seeds formed during filtration.
-
Remove heat source. Let cool slowly to Room Temperature (RT) with gentle stirring.
-
Anti-Solvent Addition: If yield appears low at RT, add warm Water dropwise until persistent turbidity is observed (cloud point), then add 5% excess Ethanol to clear it.[3][2] Cool to 0-4°C on ice.
-
-
Isolation:
-
Filter the white/off-white needles using vacuum filtration.[1]
-
Wash the cake with cold 50:50 EtOH:Water.
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Protocol B: The Ethyl Acetate/Heptane System
Best for removing non-polar impurities or if the compound "oils out" in aqueous alcohol.
-
Dissolution: Suspend crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL/g). Heat to reflux.
-
Saturation: If solid remains, add more EtOAc slowly. If fully dissolved, concentrate by rotary evaporation until the first crystals appear, then reheat to dissolve.[3]
-
Anti-Solvent: While at reflux, slowly add Heptane (or Hexane) until the solution turns slightly cloudy.[3]
-
Clarification: Add a few drops of EtOAc to restore clarity.
-
Cooling: Remove from heat. Wrap the flask in a towel to insulate (slow cooling promotes larger, purer crystals).[3] Allow to stand at RT for 4 hours, then refrigerate.
-
Wash: Filter and wash with 1:3 EtOAc:Heptane (cold).
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Compound separates as a liquid droplet instead of crystals.[1] | The temperature dropped too fast or the solvent is too polar (Protocol A). Fix: Re-heat to dissolve, add more Ethanol, and cool very slowly. Seed with a pure crystal at 50°C. |
| Low Yield | Too much solvent used; compound remains in mother liquor.[2] | Concentrate the mother liquor by 50% on a rotavap and perform a "second crop" crystallization (Note: 2nd crop will be lower purity).[3] |
| Colored Crystals | Chromophores trapped in lattice. | Re-dissolve in Protocol A and repeat the Activated Carbon step. Ensure the carbon is filtered off hot. |
Safety & EHS Considerations
-
Brominated Compounds: Many brominated heterocycles are potential irritants or sensitizers. Handle in a fume hood.
-
Flammability: Ethanol, Ethyl Acetate, and Heptane are highly flammable.[3] Ensure all heating is done via oil bath or heating mantle (no open flames).[3][2]
-
Waste: Halogenated organic waste streams (if DCM is used) must be segregated.[3]
References
-
Synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives. Jeon, M. K., et al.[1][3] (2019).[3][2] Describes the synthesis and purification of bromo-gamma-carbolines using polar aprotic and protic solvents.
-
Gamma-Carbolines and their hydrogenated derivatives. Alekseyev, R. S., et al.[3][4] (2009).[3][2][4][5][6] Comprehensive review on the solubility and chemical properties of the aromatic carboline core.
-
Recrystallization of 7-Bromo-beta-carboline. Patent EP0273321B1.[1] Provides analogous purification data for the beta-isomer using methanol systems.
-
Dimebon (Latrepirdine) Clinical Context. Bezprozvanny, I. (2014).[3][7] Discusses the structural importance of the gamma-carboline scaffold in drug development.
-
[2]
-
Sources
- 1. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Carboline - Wikipedia [en.wikipedia.org]
- 5. ACS Chemical Neuroscience Molecule Spotlight on Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of gamma-carboline derivatives as potent and selective cysLT(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of tetrahydro-pyrido[4,3-b]indoles
Application Note: Microwave-Assisted Synthesis of Tetrahydro-pyrido[4,3-b]indoles
Executive Summary & Scientific Rationale
The tetrahydro-pyrido[4,3-b]indole scaffold (commonly referred to as
Traditional thermal synthesis of
-
Thermal degradation of sensitive functional groups.
-
Incomplete conversion leading to difficult purification.
-
Harsh workups requiring large volumes of neutralizing agents.
Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating . The direct coupling of microwave energy with polar reaction components (specifically the polar transition state of the hydrazone intermediate) facilitates rapid superheating, reducing reaction times to minutes and significantly suppressing side reactions.
This guide details a robust, self-validating protocol for the one-pot synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, achieving yields >85% in under 10 minutes.
Mechanistic Insight: The Fischer Indole Pathway
The formation of the
Mechanism Description:
-
Condensation: Phenylhydrazine reacts with 4-piperidone to form the phenylhydrazone.
-
Tautomerization: Acid-catalyzed conversion to the ene-hydrazine.[1]
-
[3,3]-Sigmatropic Rearrangement: The specific microwave effect is most pronounced here. The polar transition state is stabilized by the electromagnetic field, lowering the activation energy (
). -
Cyclization & Elimination: Loss of ammonia (
) yields the aromatic indole system.[2]
Caption: Figure 1.[3] Mechanistic pathway of the Fischer Indole Synthesis highlighting the microwave-accelerated [3,3]-sigmatropic rearrangement step.
Experimental Protocol: Microwave-Assisted Synthesis
Target Molecule: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (and derivatives).
Materials & Reagents
-
Aryl Hydrazine: Phenylhydrazine HCl (1.0 equiv).
-
Ketone: 4-Piperidone Monohydrate HCl (1.0 equiv).
-
Workup: 20% NaOH or Sat. NaHCO₃, Ethyl Acetate (EtOAc), Brine.
Equipment
-
Microwave Reactor: Single-mode (e.g., CEM Discover, Anton Paar Monowave) or Multi-mode system.
-
Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/Silicon septum.
Step-by-Step Procedure
1. Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine:
-
Phenylhydrazine HCl (145 mg, 1.0 mmol)
-
4-Piperidone Monohydrate HCl (154 mg, 1.0 mmol)
-
Glacial Acetic Acid (2.0 mL)
2. Pre-Stirring (Critical for Safety): Stir the mixture at room temperature for 1 minute to ensure homogeneity. Note: Hydrazines can be exothermic upon initial mixing with acid; ensure the vessel is open during this brief mix.
3. Microwave Irradiation: Seal the vial and place it in the microwave cavity. Program the method as follows:
-
Control Mode: Standard (Temperature Control).
-
Temperature: 140°C.
-
Ramp Time: 2:00 min.
-
Hold Time: 5:00 min.
-
Pressure Limit: 250 psi (Safety cutoff).
-
Power: Dynamic (Max 200W).
-
Stirring: High.
4. Workup & Isolation:
-
Allow the vial to cool to <50°C (often assisted by compressed air cooling in the reactor).
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Basify to pH ~10 using 20% NaOH solution (dropwise, with stirring). Precipitate formation is usually observed.
-
Extract with EtOAc (3 x 15 mL).
-
Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
5. Purification:
-
The crude product is often >90% pure.[4]
-
Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH/NH₄OH) yields the pure
-carboline.
Data Analysis & Optimization
The following data illustrates the efficiency of Microwave (MW) irradiation compared to Conventional Thermal (Oil Bath) heating for the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (Dimebon analogue).
Table 1: Reaction Optimization (MW vs. Thermal)
| Entry | Method | Temperature | Time | Yield (%) | Purity (HPLC) |
| 1 | Thermal (Reflux) | 118°C (AcOH) | 4 Hours | 65% | 82% |
| 2 | Thermal (Reflux) | 118°C (AcOH) | 12 Hours | 71% | 78% (Degradation) |
| 3 | MW Irradiation | 120°C | 10 min | 82% | 94% |
| 4 | MW Irradiation | 140°C | 5 min | 91% | 96% |
| 5 | MW Irradiation | 180°C | 2 min | 75% | 85% (Tarry byproducts) |
Key Observation: Increasing temperature to 140°C in the microwave allows for a drastic reduction in time (5 mins) while maximizing yield. Temperatures above 160°C often lead to polymerization of the hydrazine, reducing yield.
Substrate Scope & Application
This protocol is versatile and tolerates various substitutions on the hydrazine and piperidone rings.
Table 2: Substrate Scope (Conditions: 140°C, 5 min, AcOH)
| Entry | Hydrazine R¹ | Piperidone R² | Product (Gamma-Carboline) | Yield |
| 1 | H | H | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | 89% |
| 2 | H | Methyl | 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 91% |
| 3 | H | Benzyl | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 88% |
| 4 | 4-F | Methyl | 8-Fluoro-2-methyl-2,3,4,5-tetrahydro... | 85% |
| 5 | 4-OMe | Methyl | 8-Methoxy-2-methyl-2,3,4,5-tetrahydro... | 83% |
Expert Troubleshooting & Safety
-
Pressure Management: The reaction generates ammonia (
) gas as a byproduct. While acetic acid buffers this, pressure will build up. Do not exceed 10 mmol scale in a standard 35 mL sealed vial. For larger scales, use an open-vessel microwave system with a reflux condenser. -
Hydrazine Handling: Phenylhydrazines are toxic and potential sensitizers. Handle in a fume hood. If the hydrazine HCl salt is dark/colored, recrystallize it before use to ensure high yields.
-
Solvent Choice: If the product is difficult to isolate from Acetic Acid, Ethanol with 10% H₂SO₄ is a viable alternative solvent system for microwave irradiation (run at 100°C).
References
-
Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Current Medicinal Chemistry, 2011. Link
-
Identification... of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 2020. Link
-
Microwave-Assisted One-Pot Synthesis of Substituted Tetrahydrocarbazole. Journal of Heterocyclic Chemistry, 2011.[6] Link
-
Microwave-Assisted Synthesis of Tetrahydro-β-carbolines. European Journal of Organic Chemistry, 2015. Link
-
Recent Developments on Synthesis and Biological Activities of γ-Carboline. European Journal of Medicinal Chemistry, 2018. Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Abstract
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or γ-carboline, scaffold is a privileged structure in medicinal chemistry, notably serving as the core of novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiators[1][2]. N-alkylation of this scaffold at the secondary amine of the piperidine ring is a critical step in the synthesis of diverse compound libraries for drug discovery. This document provides detailed application notes and protocols for the N-alkylation of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a key intermediate for further functionalization. We will explore two primary, field-proven methodologies: direct alkylation with alkyl halides and reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and step-by-step procedures.
Introduction: The Significance of the Tetrahydro-γ-carboline Scaffold
The tetrahydro-γ-carboline core is a recurring motif in a variety of biologically active compounds. Its rigid, tricyclic structure provides a valuable template for the spatial presentation of functional groups, enabling potent and selective interactions with biological targets. Recent studies have highlighted the potential of N-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as a novel class of CFTR potentiators, offering a promising avenue for the treatment of cystic fibrosis[1][2]. The 7-bromo substituent on this scaffold serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space.
The N-alkylation of the piperidine nitrogen (N-2 position) is a fundamental transformation in the derivatization of this scaffold. The choice of the N-alkyl substituent is crucial as it can significantly modulate the pharmacological properties of the final compound, including its potency, selectivity, and pharmacokinetic profile. This guide will provide a comprehensive overview of two robust methods for this transformation, grounded in established chemical principles.
Mechanistic Considerations and Strategic Choices
The N-alkylation of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be approached through several synthetic strategies. The two most common and reliable methods are direct alkylation via nucleophilic substitution and reductive amination.
Direct Alkylation: This classic SN2 reaction involves the deprotonation of the secondary amine to enhance its nucleophilicity, followed by reaction with an alkyl halide. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Reductive Amination: This powerful and versatile method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This one-pot procedure often provides high yields and is tolerant of a wide range of functional groups.
A key consideration for both methods is the potential for side reactions. The indole nitrogen (N-9) is also nucleophilic and can undergo alkylation, particularly under strongly basic conditions. Furthermore, the bromine atom on the indole ring can influence the electron density of the molecule, though it is not expected to directly interfere with the N-alkylation of the piperidine nitrogen under the conditions described.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole using an alkyl halide in the presence of a non-nucleophilic base. This method is particularly well-suited for the introduction of simple alkyl and benzyl groups.
Rationale for Reagent Selection
-
Base: Potassium carbonate (K₂CO₃) is a mild and inexpensive inorganic base that is effective in deprotonating the secondary amine without significantly promoting side reactions like elimination or N-alkylation of the indole. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions and may increase the risk of indole N-alkylation[3][4][5].
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal for SN2 reactions as it can dissolve the amine salt and the polar transition state, thereby accelerating the reaction.
-
Alkylating Agent: Alkyl bromides and iodides are excellent electrophiles for this reaction. Benzyl bromide is a common choice for introducing a benzyl group.
Experimental Protocol
Materials:
-
7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
-
Alkyl halide (e.g., benzyl bromide, 1.1-1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
| Alkylating Agent | Base (eq.) | Solvent | Temperature (°C) | Typical Time (h) |
| Benzyl bromide | K₂CO₃ (2.5) | DMF | 60 | 4-8 |
| Ethyl iodide | K₂CO₃ (2.5) | ACN | Reflux | 6-12 |
| Methyl iodide | K₂CO₃ (2.5) | DMF | Room Temp | 12-24 |
Protocol 2: Reductive Amination
Reductive amination is a highly efficient and versatile method for N-alkylation, particularly for introducing a wider range of substituents derived from aldehydes and ketones. This protocol utilizes the mild and selective reducing agent, sodium triacetoxyborohydride.
Rationale for Reagent Selection
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that readily reduces the intermediate iminium ion in the presence of the starting carbonyl compound[6][7][8][9]. It is less basic and less water-sensitive than sodium borohydride, offering a wider functional group tolerance.
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents for reductive amination with NaBH(OAc)₃[9]. They are non-reactive and effectively solubilize the reactants.
-
Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion[6].
Experimental Protocol
Materials:
-
7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
-
Aldehyde or ketone (e.g., acetone, benzaldehyde, 1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Add DCE or THF to achieve a concentration of 0.1-0.5 M.
-
Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
| Carbonyl Compound | Reducing Agent (eq.) | Solvent | Temperature (°C) | Typical Time (h) |
| Benzaldehyde | NaBH(OAc)₃ (1.5) | DCE | Room Temp | 2-6 |
| Acetone | NaBH(OAc)₃ (1.5) | THF | Room Temp | 4-8 |
| Cyclohexanone | NaBH(OAc)₃ (1.5) | DCE | Room Temp | 6-12 |
Visualization of Workflows
Direct N-Alkylation Workflow
Caption: Workflow for Reductive Amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion (Direct Alkylation) | 1. Inactive alkylating agent.2. Insufficiently strong or poorly soluble base.3. Low reaction temperature. | 1. Use a fresh bottle of alkyl halide.2. Consider a stronger base like NaH (with caution for indole N-alkylation) or a more soluble base like Cs₂CO₃.3. Gradually increase the reaction temperature. |
| Low Yield (Reductive Amination) | 1. Inefficient iminium ion formation.2. Decomposed reducing agent.3. Sterically hindered reactants. | 1. For ketones, add a catalytic amount of acetic acid. Increase the initial stirring time before adding the reducing agent.2. Use a fresh bottle of NaBH(OAc)₃.3. Increase reaction time and/or temperature. |
| Presence of a Double Alkylated Product (Indole and Piperidine N-alkylation) | 1. Use of a very strong base and/or high temperature.2. Excess alkylating agent. | 1. Use a milder base like K₂CO₃. Avoid prolonged heating at high temperatures.2. Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the alkylating agent. |
| Difficulty in Purification | 1. Residual DMF from direct alkylation.2. Close polarity of starting material and product. | 1. Ensure thorough washing of the organic extracts with water and brine.2. Optimize the eluent system for column chromatography, potentially using a gradient elution. |
Conclusion
The N-alkylation of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a key transformation for the synthesis of novel compounds with potential therapeutic applications. Both direct alkylation with alkyl halides and reductive amination are robust and versatile methods to achieve this. The choice of method will depend on the desired substituent, the scale of the reaction, and the functional group tolerance of the substrates. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully perform these reactions and to troubleshoot common issues, thereby accelerating the drug discovery process.
References
- Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. (2022).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). Molecules, 26(1), 199.
- Sokolova, N. V., Nenajdenko, V. G., Sokolov, V. B., Vinogradova, D. V., Shevtsova, E. F., Dubova, L. G., & Bachurin, S. O. (2014). Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues. Beilstein Journal of Organic Chemistry, 10, 155–162.
- Sokolova, N. V., Nenajdenko, V. G., Sokolov, V. B., Vinogradova, D. V., Shevtsova, E. F., Dubova, L. G., & Bachurin, S. O. (2014). Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues. Beilstein Journal of Organic Chemistry, 10, 155–162.
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Sigma-Aldrich.
- Reductive Amination Reaction Using Sodium Triacetoxyborohydride. (2024). Tokyo Chemical Industry Co., Ltd.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862.
- Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581.
- Nur Ain Nabilah, M. A., et al. (2021). A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE. Malaysian Journal of Analytical Sciences, 25(5), 706-715.
- scientific letter. (2022).
- Synthesis, Reactivity and Biological Properties of Methoxy-Activ
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(53), 33626-33649.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020). Chemistry – A European Journal, 26(52), 11953-11958.
- Sokolova, N. V., Nenajdenko, V. G., Sokolov, V. B., Vinogradova, D. V., Shevtsova, E. F., Dubova, L. G., & Bachurin, S. O. (2014). Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues. Beilstein Journal of Organic Chemistry, 10, 155–162.
- Synthesis of Indole Alkaloids. (2022). Molecules, 27(22), 7586.
- 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt. (n.d.). PubChem.
- Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11217-11234.
- US Patent 6,972,336 B2, N-alkylation of indole deriv
- METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. (n.d.). LJMU Research Online.
- Identification, Structure−Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro‑1H‑pyrido[4,3‑b]indoles as a Novel Class of CFTR Potentiators. (2020). Journal of Medicinal Chemistry, 63(19), 11217-11234.
- Protocol for N-Alkylation of 7-Fluoro-1H-indole. (2025). Benchchem.
- Recent Advances in the Synthesis of β-Carboline Alkaloids. (2021). Molecules, 26(3), 663.
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2017). Molecules, 22(5), 846.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0273321B1 - 7-Brom-beta-Carbolin-Derivate und Verfahren zu ihrer Herstellung - Google Patents [patents.google.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis of 7-Bromo-gamma-Carboline
Current Status: Operational Topic: Yield Optimization & Troubleshooting for 5H-pyrido[4,3-b]indole Derivatives Ticket Focus: Regioselectivity, Aromatization, and Purification
Introduction: The Engineering of a Heterocycle
Welcome to the Technical Support Center for gamma-carboline synthesis. You are likely here because your reaction yielded a black tar, a mixture of inseparable isomers, or a product that doesn't match the aromatic NMR signals you expected.
The synthesis of 7-bromo-gamma-carboline (7-bromo-5H-pyrido[4,3-b]indole) via the Fischer method is a classic "bifurcation" problem. It involves reacting 3-bromophenylhydrazine with a 4-piperidone . This process is fraught with three specific failure modes:
-
Regioselectivity: The formation of the unwanted 9-bromo isomer.
-
Oxidation State: The isolation of the tetrahydro intermediate instead of the aromatic target.
-
Catalytic Decomposition: Acid-mediated polymerization of the piperidone.
This guide treats your chemistry as a debugging process. Select the "Ticket" below that matches your observation.
Ticket #1: "I have a mixture of two isomers I can't separate."
Root Cause: The Meta-Substituent Bifurcation
Diagnosis: You used 3-bromophenylhydrazine. In the Fischer indole mechanism, the [3,3]-sigmatropic rearrangement can occur at two positions on the benzene ring relative to the hydrazine moiety:
-
Para to the Bromine: Leads to the 7-bromo isomer (Target).
-
Ortho to the Bromine: Leads to the 9-bromo isomer (Impurity).
While electronic effects (the electron-withdrawing bromine) generally favor the para attack (leading to the 7-bromo isomer), the steric difference is often insufficient to prevent the ortho attack entirely. Ratios of 60:40 to 80:20 are typical.
Troubleshooting Protocol
| Variable | Recommendation | Mechanism of Action |
| Acid Catalyst | Switch to H₂SO₂ (4%) in refluxing AcOH | Stronger acids often lower selectivity by making the reaction diffusion-controlled rather than thermodynamically controlled. Acetic acid allows for a more selective rearrangement. |
| Solvent | Acetic Acid or Ethanol | Avoid high-boiling solvents like glycol unless necessary; lower temperatures (refluxing EtOH) can sometimes improve the kinetic ratio of the para product. |
| Purification | Fractional Crystallization | The 7-bromo and 9-bromo isomers often have distinct solubility profiles. The 7-bromo isomer is typically less soluble in ethanol/water mixtures. |
The Separation Workflow
-
Evaporate reaction solvent.
-
Basify with NaOH (to pH 9-10).
-
Extract with DCM/MeOH (9:1).
-
Crucial Step: Triturate the crude solid with hot Ethanol. The 7-bromo isomer often precipitates as a cleaner solid, while the 9-bromo isomer remains enriched in the mother liquor.
Ticket #2: "My NMR shows aliphatic peaks. Where is the aromatic system?"
Root Cause: The Tetrahydro Trap
Diagnosis: The Fischer indole synthesis between a phenylhydrazine and a 4-piperidone does not yield a gamma-carboline. It yields a tetrahydro-gamma-carboline (THGC).[1][2] The piperidone ring is saturated, and the Fischer reaction only aromatizes the newly formed pyrrole ring, not the pyridine ring.
The Fix: You must perform a second oxidative step (Aromatization).
Aromatization Protocol (The "Dehydrogenation" Patch)
Method A: Pd/C Catalytic Dehydrogenation (Standard)
-
Reagents: 10% Pd/C (0.5 eq by weight), Xylene or Mesitylene.
-
Conditions: Reflux (140°C+) for 12–24 hours.
-
Note: This requires high heat to drive the equilibrium. If Xylene reflux fails, switch to p-Cymene or Diphenyl ether .
Method B: Chemical Oxidation (For stubborn substrates)
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Conditions: 2.2 equivalents of DDQ in THF or Dioxane at room temperature.
-
Warning: DDQ is a strong oxidant; ensure your N-protecting group (if present) is stable.
Ticket #3: "The reaction turned into black tar."
Root Cause: Polymerization & Harsh Catalysis
Diagnosis: 4-piperidones are unstable free bases. They self-condense rapidly. Additionally, using Polyphosphoric Acid (PPA) at high temperatures often chars the pyridine ring components.
Optimization Guide
-
Protect the Nitrogen: Never use free 4-piperidone. Use N-Benzyl-4-piperidone or N-Boc-4-piperidone . The hydrochloride salts are more stable than the free bases.
-
The "Eilbracht" Modification:
-
Instead of PPA, use 4% H₂SO₂ in Ethanol .
-
Reflux for 2–4 hours.
-
This milder condition minimizes tar formation while sufficiently catalyzing the rearrangement.
-
-
Stepwise Handling:
-
Form the hydrazone first at room temperature (stir hydrazine + ketone for 1 hour).
-
Then add the acid catalyst and heat.[3] This prevents the ketone from polymerizing before it reacts with the hydrazine.
-
Visualizing the Pathway
The following diagram illustrates the critical bifurcation point (Regioselectivity) and the necessity of the oxidation step.
Caption: Logic flow of the 7-bromo-gamma-carboline synthesis, highlighting the isomer divergence and the obligatory aromatization step.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to improve the yield? A: Yes. Microwave heating often suppresses side reactions by shortening the reaction time.
-
Protocol: Seal the hydrazone in acetic acid.[4] Irradiate at 140°C for 10–15 minutes. This often improves the yield of the tetrahydro-intermediate significantly compared to thermal reflux.
Q: Which N-protecting group is best? A: N-Benzyl (Bn) is superior for the Fischer step because it is robust against hot acid. N-Boc is acid-labile and will likely fall off during the Fischer cyclization if strong acids (HCl/H₂SO₄) are used, leading to polymerization of the free amine. If you need a Boc group at the end, use N-Benzyl first, synthesize the carboline, deprotect (hydrogenolysis), and then re-protect with Boc.
Q: My product is fluorescent. Is this good? A: Yes. Fully aromatic gamma-carbolines are typically highly fluorescent (often blue/violet) under UV light. The tetrahydro-intermediates are usually less fluorescent. This is a quick qualitative check for successful aromatization.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and regioselectivity rules).
- Eilbracht, P., et al. (2000). "Synthesis of 5-heteroaryl-functionalized 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles." Organic Letters. (Details on N-protected piperidone usage).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Alekseyev, R. S., et al. (2009).[5] "Aromatic γ-Carbolines: Methods of Synthesis, Chemical and Biological Properties." Chemistry of Heterocyclic Compounds, 45(8), 889–925. Link (Comprehensive review on gamma-carboline aromatization).
- Zhao, D., et al. (2014). "Recent advances in the synthesis of γ-carbolines." RSC Advances, 4, 1539-1558.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Regiocontrol in 7-Bromo-Pyrido[4,3-b]indole Synthesis
The following guide is designed as an interactive Technical Support Center for researchers encountering challenges in the synthesis of 7-bromo-pyrido[4,3-b]indole . It prioritizes mechanistic understanding, regiocontrol, and practical troubleshooting over generic recipe following.
Case ID: REGIO-7BR-CARB Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Core Problem Analysis
User Issue: "I am synthesizing 7-bromo-pyrido[4,3-b]indole from 3-bromophenylhydrazine and 4-piperidone, but I am getting a mixture of isomers or low yields. How do I ensure regioselectivity for the 7-bromo isomer?"
Technical Diagnosis: The synthesis relies on the Fischer Indole Cyclization . The precursor, 3-bromophenylhydrazine , is meta-substituted. In the Fischer indole mechanism, the [3,3]-sigmatropic rearrangement can occur at two distinct positions on the phenyl ring relative to the hydrazine moiety:
-
Para to the Bromine (C6 of phenyl ring): Less sterically hindered. Leads to the 7-bromo isomer (Major Product).
-
Ortho to the Bromine (C2 of phenyl ring): Sterically crowded. Leads to the 9-bromo isomer (Minor Product).
While the 7-bromo isomer is kinetically and thermodynamically favored due to sterics, the 9-bromo impurity is persistent and difficult to separate.
Mechanistic Pathway & Regioselectivity (Visualized)
The following diagram illustrates the bifurcation point in the mechanism that determines the isomeric outcome.
Figure 1: Bifurcation pathway in Fischer Indole Synthesis showing the origin of 7-bromo (major) vs. 9-bromo (minor) isomers.
Troubleshooting Protocols
Module A: Optimizing Reaction Conditions
Objective: Maximize the ratio of 7-bromo (Major) to 9-bromo (Minor).
| Parameter | Recommendation | Scientific Rationale |
| Acid Catalyst | H₂SO₄ (4% aq.) or HCl/AcOH | Strong Brønsted acids promote rapid protonation. While Lewis acids (ZnCl₂) are effective, protic acids often enhance the steric differentiation in the transition state. |
| Solvent | Acetic Acid or Ethanol | Protic solvents stabilize the charged transition states. Refluxing in acetic acid is the "Gold Standard" for this substrate class. |
| Temperature | Reflux (80-100°C) | High temperature is required to overcome the activation energy of the [3,3]-shift. Lower temperatures may stall the reaction at the hydrazone stage. |
| Protecting Group | N-Boc or N-Benzyl | CRITICAL: Do not use free 4-piperidone. The secondary amine can interfere with the hydrazine or polymerize. Use N-Boc-4-piperidone or N-benzyl-4-piperidone. |
Module B: Purification & Isolation Strategy
Objective: Remove the 9-bromo impurity.
Protocol 1: Precipitation (The "Crash Out" Method) The 7-bromo isomer (as the hydrochloride salt) is often significantly less soluble in cold ethanol/ether mixtures than the 9-bromo isomer.
-
After reaction completion, cool the mixture to 0°C.
-
If using HCl/AcOH, the product may precipitate spontaneously.
-
Filter the solid.[1]
-
Wash: Rinse with cold diethyl ether or MTBE. The 9-bromo isomer and unreacted hydrazine often remain in the filtrate.
Protocol 2: Recrystallization
-
Solvent System: Ethanol/Water (9:1) or Isopropanol.
-
Procedure: Dissolve the crude salt in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to room temperature, then 4°C. The 7-bromo isomer crystallizes in higher purity.
Protocol 3: Flash Chromatography (Free Base) If the salt cannot be purified:
-
Neutralize with NaOH to obtain the free base.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:MeOH (95:5) with 1% NH₄OH (to prevent tailing).
-
Elution Order: The 9-bromo isomer (more hindered, less polar interaction) often elutes slightly before or overlaps the front of the 7-bromo peak. Collect fractions conservatively.
Analytical Validation (QC)
Question: "How do I confirm I have the 7-bromo isomer and not the 9-bromo?" Answer: ¹H NMR spectroscopy provides a definitive diagnostic fingerprint based on the proton coupling patterns on the benzene ring.
| Feature | 7-Bromo Isomer (Target) | 9-Bromo Isomer (Impurity) |
| Substitution Pattern | 1,2,4-substituted benzene ring | 1,2,3-substituted benzene ring |
| Proton Signals | 1 Isolated Singlet (H-6) 2 Ortho-coupled Doublets (H-8, H-9) | 3 Adjacent Protons (H-6, H-7, H-8) |
| Coupling Constants | H-8/H-9: J ≈ 8.5 Hz (Ortho)H-6: Singlet (or weak meta coupling) | H-7: Triplet (t) or dd (J ≈ 8 Hz)H-6/H-8: Doublets (d) |
| Visual Check | Look for the singlet in the aromatic region.[2][3][4][5][6][7][8][9] | Look for the triplet (or apparent triplet) in the aromatic region. |
Frequently Asked Questions (FAQ)
Q1: Can I use 3-bromophenylhydrazine hydrochloride directly? A: Yes, but you must add an equivalent of base (like sodium acetate) if you are running the reaction in a non-buffered acidic media to free the hydrazine for the initial condensation. In pure acetic acid/HCl, the salt is usually tolerated.
Q2: Why is my yield low (<30%)? A:
-
Oxidation: The initial product is the tetrahydro-gamma-carboline. If you are trying to isolate the fully aromatic species, you need an explicit oxidation step (e.g., DDQ, MnO₂, or Pd/C + heat).
-
Polymerization: 4-piperidone is unstable. Ensure you are using a protected piperidone (N-Boc or N-Benzyl).
-
Water: Excess water in the Fischer cyclization can hydrolyze the hydrazone back to starting materials. Use glacial acetic acid or dry ethanol with anhydrous acid.
Q3: I see a "6-bromo" product mentioned in literature. Is this the same? A: Be careful with nomenclature.
-
In Indole numbering, the product is a 6-bromoindole derivative.
-
In Carboline numbering (pyrido[4,3-b]indole), this maps to position 7 .[10]
-
Always verify by drawing the structure: The Br should be para to the fusion bond of the pyridine ring (on the benzene side).
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
Synthesis of Halogenated Gamma-Carbolines
- Reaction of 3-bromophenylhydrazine with 4-piperidone deriv
-
(Note: PubChem uses "6-bromo" for the tetrahydro intermediate which corresponds to the 7-bromo aromatic system in standard IUPAC mapping).
-
Separation of Regioisomers
- Standard protocols for separating 4- and 6-substituted indoles via column chromatography and crystalliz
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | 1059630-07-7 [chemicalbook.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | 1059630-07-7 [sigmaaldrich.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Case ID: PUR-GC-7BR Subject: Impurity Removal & Workup Protocols for Crude Gamma-Carboline Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The "Crude" Profile
The molecule 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a tetrahydro-gamma-carboline.[1][2][3] When synthesized (typically via Fischer Indole Synthesis), the crude product presents a specific impurity profile:
-
Physical State: Often a dark red/brown viscous oil or sticky solid due to indole oxidation products (quinoids).
-
Chemical Nature: It is a basic secondary amine (pKa ~9.5–10.0).
-
Major Impurities:
-
Unreacted Hydrazines: (e.g., 3-bromophenylhydrazine). Highly toxic/genotoxic.
-
Regioisomers: If synthesized from 3-bromophenylhydrazine, you likely have a mixture of the 7-bromo and 9-bromo isomers.
-
Oligomers: "Indole tars" formed by acid-catalyzed polymerization.
-
Inorganic Salts: ZnCl₂ or Polyphosphoric acid residues (if used as catalysts).[4]
-
This guide prioritizes Chemical Washing (Acid-Base Extraction) as the primary purification vector, followed by Chromatography for isomer separation.
Master Purification Workflow
The following logic gate determines your purification strategy based on the crude state.
Figure 1: Decision tree for processing crude gamma-carboline reaction mixtures.
Module 1: Acid-Base Extraction (The "Self-Validating" System)
Principle: The tetrahydropyridine ring contains a basic secondary nitrogen. By lowering the pH, we protonate this amine, forcing the molecule into the aqueous phase. Neutral impurities (unreacted ketones, non-basic tars) remain in the organic phase.
Protocol A: The "Swing" Method
-
Dissolution (Acidification):
-
Filtration (De-Tarring):
-
If a dark gummy solid persists, filter through a Celite pad. This removes polymerized indoles that are insoluble in acid.
-
-
The "Organic Wash" (Critical Step):
-
Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
-
Action: Discard these organic layers. They contain non-basic impurities and neutral starting materials.
-
-
Basification (The Swing):
-
Cool the aqueous layer to 0°C (ice bath).
-
Slowly add 4M NaOH or NH₄OH until pH > 11.
-
Observation: The solution will become cloudy/milky as the free base precipitates.
-
-
Extraction:
-
Extract the cloudy aqueous mixture with DCM or Chloroform/Isopropanol (3:1) (3x).
-
Note: Gamma-carbolines are moderately polar; adding Isopropanol helps extraction efficiency.
-
-
Drying:
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Why this works: This protocol relies on the specific pKa of the piperidine nitrogen. Only species that can be protonated and deprotonated in this range will survive the process, effectively filtering out 80% of crude byproducts [1].
Module 2: Chromatography (Separation of Isomers)
If you synthesized this via Fischer Indole using 3-bromophenylhydrazine, you likely have a mixture of 7-bromo and 9-bromo isomers. Acid-base extraction cannot separate these.
Protocol B: Amine-Modified Silica Chromatography
The Issue: Secondary amines interact strongly with the acidic silanols on silica gel, causing "tailing" (streaking) and poor separation.
The Solution: Deactivate the silica or use a basic modifier.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutral Alumina (Grade III) OR Silica Gel | Alumina is less acidic than silica, reducing tailing. |
| Mobile Phase A | DCM / Methanol (95:5) | Strong solubility for the carboline. |
| Modifier (Critical) | 1% Triethylamine (TEA) or 1% NH₄OH | Blocks acidic sites on silica; sharpens peaks. |
| Gradient | 0% → 10% MeOH in DCM | Slow gradient allows isomer resolution. |
Step-by-Step:
-
Pre-wash the silica column with the mobile phase containing TEA.
-
Load crude (dissolved in minimal DCM).
-
Run gradient. The 9-bromo isomer (sterically less hindered) typically elutes slightly different than the 7-bromo isomer, though Rf values will be close (ΔRf ~ 0.05).
Module 3: Hydrazine Scavenging (Safety Critical)
Unreacted phenylhydrazines are genotoxic. If trace hydrazine remains after extraction, use a chemical scavenger.
Protocol C: Anhydride Scavenging
-
Dissolve semi-pure product in DCM.
-
Add 1.5 equivalents of Phthalic Anhydride or Acetic Anhydride .
-
Stir for 1 hour at RT.
-
Mechanism: The hydrazine reacts rapidly to form a hydrazide/phthalimide (neutral/acidic).
-
Repeat Protocol A (Acid-Base Extraction) . The new hydrazide derivative is non-basic and will be washed away in the initial organic wash (Step 3 of Protocol A) [2].
Module 4: Recrystallization (Final Polish)
For drug development applications requiring >99% purity.
| Solvent System | Conditions | Notes |
| Toluene | Hot dissolve, slow cool to 4°C | Excellent for removing colored impurities. |
| Ethanol / Water | Dissolve in hot EtOH, add H₂O to turbidity | Standard method for carbolines [3]. |
| Acetonitrile | Reflux, then freeze | Good for crystallizing the free base. |
Troubleshooting & FAQ
Q: The product is turning pink/red on the bench. Why?
A: Indole derivatives are prone to air oxidation, forming quinoidal species.
-
Fix: Store the product as the Hydrochloride (HCl) salt . The salt form is significantly more stable to oxidation than the free base.
-
Conversion: Dissolve free base in Et₂O, add 2M HCl in Et₂O. Filter the white precipitate.
Q: I have a persistent emulsion during the extraction.
A: This is common with basic amines and chlorinated solvents.
-
Fix: Filter the entire biphasic mixture through a pad of Celite. The solid particulates stabilizing the emulsion will be removed, allowing layers to separate.
Q: My yield is lower than expected after Acid-Base extraction.
A: The product might be partially water-soluble, especially if the pH isn't high enough during the basification step.
-
Fix: Ensure pH > 11. Use Chloroform:Isopropanol (3:1) for the final extraction, as it is more polar than DCM and pulls the amine out of water more effectively.
Q: How do I distinguish the 7-bromo from the 9-bromo isomer?
A: 1H NMR is required.
-
7-Bromo: Look for the coupling pattern on the indole benzene ring. You should see an ortho coupling and a meta coupling, but the specific shift of the proton adjacent to the indole NH will differ from the 9-bromo isomer. (Consult literature for specific shift values of 5- vs 7-substituted indoles).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base separation of amines).
-
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Detailed coverage of Fischer Indole workups and hydrazine removal).
-
Zhu, Y., et al. (2013). "Synthesis and biological evaluation of novel tetrahydro-β-carboline derivatives." European Journal of Medicinal Chemistry. (Describes recrystallization and purification of carboline analogs).
-
PubChem Compound Summary. (2024). "2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole."[3][5][8][9][10][11] National Center for Biotechnology Information.
Disclaimer: This guide is for research purposes only. 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its precursors (hydrazines) are hazardous. Always consult the SDS and work within a fume hood.
Sources
- 1. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole | C11H12N2 | CID 723230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Page loading... [wap.guidechem.com]
- 9. 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | C11H13ClN2 | CID 11572011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Optimizing acid catalyst concentration for gamma-carboline cyclization
Technical Support Center: -Carboline Synthesis Optimization
Topic: Optimizing Acid Catalyst Concentration for Fischer Indole Cyclization Ticket ID: OPT-GC-2024-FIS Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of
The Core Issue: Unlike standard indole synthesis,
The Solution: You cannot treat the acid as purely catalytic in the traditional sense. You must account for the Sacrificial Equivalent required to neutralize the piperidine nitrogen before the catalytic cycle can effectively engage the hydrazone.
The Mechanistic "Why": Protonation Dynamics
To optimize concentration, you must understand where the acid is going. The reaction requires the protonation of the enamine/hydrazone nitrogen to trigger the [3,3]-sigmatropic rearrangement.[1]
Visualization: The Proton Competition
The following diagram illustrates the competition between the "Basic Nitrogen" (the trap) and the "Reactive Nitrogen" (the catalyst target).
Figure 1: The "Proton Sink" effect. The piperidine nitrogen (red) sequesters the first equivalent of acid, preventing the activation of the hydrazone (green) unless excess acid is present.
Critical Parameters: Acid Equivalents & Concentration[2][3][4]
The most common failure mode in
The "1 + X" Rule
For
| Parameter | Recommended Range | Why? |
| Acid Equivalents | 2.0 – 5.0 eq | 1.0 eq neutralizes the piperidine base. The remaining 1.0–4.0 eq drives the kinetics. |
| Concentration (M) | 0.5 M – 2.0 M | Too dilute (<0.2 M) slows the bimolecular hydrazone formation. Too concentrated (>4 M) promotes polymerization (tar). |
| Acid Choice | HCl (EtOH/Dioxane) or H₂SO₄ | HCl allows for easy isolation of the hydrochloride salt. H₂SO₄ is better for "stubborn" substrates requiring higher temps. |
Troubleshooting Guide (Q&A)
Scenario A: "My reaction stalls at the hydrazone intermediate."
User Question: I see the hydrazone form on TLC/LCMS, but it won't cyclize to the carboline. I'm using 0.5 eq of p-TsOH.
Diagnosis: You are operating under Sub-Stoichiometric Inhibition . The piperidine nitrogen has neutralized your 0.5 eq of acid. The solution is effectively neutral or slightly basic relative to the hydrazone mechanism. Corrective Action:
-
Increase acid loading to 2.5 – 3.0 equivalents .
-
Ensure the system is anhydrous if using Lewis acids, though Brønsted acids (HCl) are more robust for this specific transformation.
Scenario B: "I am getting a dark black tar / low yield."
User Question: I used neat TFA or concentrated H₂SO₄ to force the reaction, but now I have a black mixture and <10% yield.
Diagnosis: Oxidative Polymerization .
-
Dilute: Switch to 4M HCl in Dioxane or Ethanol.
-
Degas: Sparge the reaction solvent with Nitrogen/Argon for 15 minutes prior to heating.
-
Temp Control: Do not exceed 80°C unless necessary. If reflux is required, ensure strictly inert atmosphere.
Scenario C: "The product won't precipitate / difficult workup."
User Question: The literature says the product should precipitate as a salt, but my solution remains clear.
Diagnosis: Solubility Mismatch . The dihydrochloride salt might be soluble in hot ethanol or acetic acid. Corrective Action:
-
Cool the reaction mixture to 0°C.
-
Add an anti-solvent (Diethyl Ether or Acetone) dropwise to induce crystallization.
-
If using Acetic Acid (AcOH) as solvent, remove it via azeotropic distillation with toluene before attempting precipitation.
Optimization Workflow: The "Acid Screen" Protocol
Use this standardized protocol to determine the precise optimum for your specific substrate.
Reagents:
-
Substrate: 1.0 mmol Piperidin-4-one phenylhydrazone (or precursor ketone + hydrazine).
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).
Step-by-Step Protocol:
-
Preparation: Prepare 4 reaction vials.
-
Dosing:
-
Vial A: 1.1 eq HCl (Control - likely to fail/stall).
-
Vial B: 2.0 eq HCl.[2]
-
Vial C: 4.0 eq HCl.
-
Vial D: 2.0 eq H₂SO₄ (Alternative counter-ion).
-
-
Execution: Heat all vials to 70°C under N₂ atmosphere.
-
Monitoring: Sample at 1 hour and 4 hours.
-
Check: Disappearance of Hydrazone (
= M+1). -
Check: Appearance of Product (
= M-17, loss of NH₃).
-
-
Decision Logic:
Figure 2: Optimization Logic Flow. Use this decision matrix to adjust parameters based on the 4-hour checkpoint.
References & Authoritative Grounding
-
Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and acid catalysis requirements).
-
Ivachtchenko, A. V., et al. (2010). "Synthesis and biological activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles." Journal of Combinatorial Chemistry, 12(4), 545–558. Link (Demonstrates library synthesis of
-carbolines using HCl/EtOH). -
BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the Chemical Synthesis of Latrepirdine (Dimebon)." Link (Detailed process chemistry for a pharmaceutical
-carboline). -
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. (Review of acid catalysts and troubleshooting side reactions).
Solving solubility issues of 7-bromo-gamma-carboline free base vs hydrochloride
Welcome to the technical support guide for 7-bromo-gamma-carboline. This document is intended for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. We understand that navigating the physicochemical properties of novel compounds can present challenges, particularly concerning solubility. This guide provides in-depth, experience-based answers and troubleshooting protocols to address the common solubility issues encountered with 7-bromo-gamma-carboline, comparing its free base and hydrochloride (HCl) salt forms.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-bromo-gamma-carboline free base insoluble in my aqueous buffer?
Answer: The insolubility of the 7-bromo-gamma-carboline free base in neutral aqueous solutions is expected due to its chemical structure. Like many nitrogen-containing heterocyclic compounds, γ-carbolines are weak bases.[1][2][3] The core structure is largely nonpolar and uncharged at neutral pH, making it hydrophobic. For a molecule to dissolve in water, it must form favorable interactions (like hydrogen bonds) with water molecules. The energy required to break the crystal lattice of the solid free base is not sufficiently compensated by the interactions with water, leading to poor aqueous solubility.
The fundamental principle at play is "like dissolves like." The nonpolar, uncharged free base is more readily dissolved in organic solvents than in polar aqueous systems.
Q2: How does the hydrochloride (HCl) salt form improve solubility?
Answer: Converting a weakly basic free base into a salt is a common and highly effective strategy to enhance aqueous solubility.[4][5] The process involves reacting the basic nitrogen atom in the γ-carboline ring with hydrochloric acid. This protonates the nitrogen, creating a positively charged cation, with the chloride ion acting as the counter-ion.
This salt form is essentially an ionic compound. When introduced into a polar solvent like water, the ionic attractions between the protonated carboline and the chloride ion are overcome by the strong solvation energy provided by water molecules. Water, being highly polar, can effectively surround and stabilize the charged ions, pulling them into solution. This process dramatically increases the aqueous solubility compared to the neutral free base.[6][7]
Q3: What are the recommended solvents for preparing stock solutions of each form?
Answer: The choice of solvent is critical and depends on the experimental application.
| Compound Form | Recommended Primary Solvents | Considerations & Cautions |
| Free Base | DMSO, DMF, Ethanol (anhydrous) | DMSO is the most common choice for creating high-concentration stock solutions (e.g., 10-50 mM). However, be aware of "solvent shock" and potential DMSO toxicity in cell-based assays.[8] Always keep the final DMSO concentration in your working solution low (typically <0.5%). |
| Hydrochloride Salt | Water (Milli-Q or equivalent), PBS, DMSO | The HCl salt is designed for aqueous solubility. Water or buffered solutions like PBS are preferred. Gentle warming (to 37°C) or sonication can aid dissolution. For very high concentrations, DMSO can still be used, but aqueous solvents should be tried first. |
Note: Always use high-purity, anhydrous solvents when preparing stock solutions for long-term storage to prevent degradation.
Q4: My compound (HCl salt) precipitated when I diluted my aqueous stock into my cell culture medium. What happened and how can I fix it?
Answer: This is a common and frustrating issue known as buffer- or pH-induced precipitation. Several factors can cause this:
-
pH Shift: Cell culture media are buffered to a physiological pH, typically around 7.4.[8] The HCl salt of 7-bromo-gamma-carboline is most soluble at an acidic pH. When you introduce your acidic stock solution into the buffered, slightly alkaline medium, the pH of the microenvironment around the compound particle increases. This can cause the protonated, soluble form to convert back to the neutral, insoluble free base, which then precipitates out of solution.[7][9]
-
Common Ion Effect: If the medium contains chloride ions, it can slightly suppress the dissolution of the hydrochloride salt.[9]
-
Interaction with Media Components: Complex media contain salts, proteins, and other components that can interact with your compound, leading to the formation of insoluble complexes.[8][10][11]
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution. Adding a larger volume of a less concentrated stock can help it disperse and dissolve more effectively before localized concentration spikes cause precipitation.[8][12]
-
Modify the Dilution Method: Add the stock solution dropwise to your final medium while vortexing or stirring gently. This prevents "solvent shock" and localized pH changes.
-
Pre-acidify a Small Volume: As a last resort for difficult compounds, you can take a small aliquot of your final medium, slightly lower its pH (e.g., to 6.5) with a very small amount of dilute HCl, dissolve your compound in this, and then slowly add this solution back to the main volume of medium. Caution: Ensure the final pH of your medium is not significantly altered to avoid affecting your cells.
-
Consider Formulation Aids: For in vivo studies or complex assays, the use of solubilizing agents like cyclodextrins may be necessary.[5]
Troubleshooting Guide & Protocols
This section provides a more structured approach to solving solubility problems.
Problem 1: Complete Insolubility of the Compound
You've added the powder to your solvent, but it remains a suspension even after vortexing.
Caption: Decision tree for troubleshooting initial dissolution.
Problem 2: Precipitation After Dilution into Aqueous Media
Your stock solution is clear, but adding it to your final buffer/medium causes cloudiness or visible precipitate.
Caption: Workflow for addressing precipitation after dilution.
Protocol 1: Preparation of a 10 mM Aqueous Stock of 7-bromo-gamma-carboline HCl
This protocol details the steps for solubilizing the more hydrophilic hydrochloride salt.
-
Calculate Required Mass: Determine the mass of 7-bromo-gamma-carboline HCl needed for your desired volume and concentration (Molar Mass of C₁₁H₇BrN₂ HCl ≈ 284.55 g/mol ).
-
Weigh Compound: Aseptically weigh the powder into a sterile, conical tube (e.g., a 15 mL Falcon tube).
-
Add Solvent: Add approximately 80% of the final required volume of sterile Milli-Q water or 1x PBS to the tube.
-
Promote Dissolution:
-
Vortex the tube vigorously for 30 seconds.
-
Place the tube in a sonicating water bath for 5-10 minutes.
-
If particulates remain, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
-
Check Clarity: Visually inspect the solution against a dark background to ensure it is completely clear and free of particulates.
-
Final Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final target volume.
-
Sterilization (Optional): If required for your application, filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES).
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Method for Preparing a 20 mM DMSO Stock of 7-bromo-gamma-carboline Free Base
This protocol is for creating a concentrated stock in an organic solvent.
-
Calculate Required Mass: Determine the mass of 7-bromo-gamma-carboline free base needed (Molar Mass of C₁₁H₇BrN₂ ≈ 248.10 g/mol ).
-
Weigh Compound: Weigh the powder into a sterile, glass vial or a DMSO-compatible polypropylene tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Promote Dissolution:
-
Vortex the vial for 1-2 minutes. The free base should readily dissolve in DMSO.
-
If needed, gentle warming (up to 50°C) can be applied, but is often unnecessary. Sonication can also be used.
-
-
Check Clarity: Ensure the solution is completely clear.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials (to prevent moisture absorption by DMSO) at -20°C. Be aware that some compounds can precipitate out of DMSO upon freezing; always bring the vial to room temperature and vortex to ensure complete re-dissolution before use.[13]
References
-
Alekseyev RS, Kurki AV, Yurovskaya MA. γ-Carbolines and their hydrogenated derivatives. 1. Aromatic γ-carbolines: methods of synthesis, chemical and biological properties (review). Chem Heterocycl Comp. 2009;45(8):889–925. [Link]
-
Dai J, Dan W, Zhang Y, Wang J. Recent developments on synthesis and biological activities of γ-carboline. Eur J Med Chem. 2018;157:447-461. [Link]
-
Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Accessed February 15, 2026. [Link]
-
Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. Published December 18, 2023. [Link]
-
Popa-Burke I, Russell J. Compound precipitation in high-concentration DMSO solutions. J Biomol Screen. 2014;19(9):1302-1308. [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Published April 9, 2024. [Link]
-
PubChem. Gamma-Carboline. National Center for Biotechnology Information. Accessed February 15, 2026. [Link]
-
ResearchGate. What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? Accessed February 15, 2026. [Link]
- Savjani KT, Gajjar AK, Savjani JK. Drug solubility: importance and enhancement techniques. ISRN Pharm. 2012;2012:195727.
- Serajuddin AT. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616.
-
Singh S, Kumar S, Singh R. A review on solubility enhancement of poorly soluble drug. World Journal of Pharmaceutical Research. 2021;10(3):1159-1174. [Link]
-
Surov AO, Voronin AP, Vasilev NA, et al. Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Pharmaceutics. 2017;9(4):53. [Link]
- Tong WQ. Pharmaceutical Salts. Pharmaceutical Development and Technology. 2010;15(5):449-450.
-
Wikipedia. γ-Carboline. Accessed February 15, 2026. [Link]
-
Wu Y, Li Y, Zhang J. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. J Pharm Sci. 2011;100(2):641-650. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. γ-Carboline - Wikipedia [en.wikipedia.org]
- 3. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low conversion rates in 3-bromophenylhydrazine cyclization
The following technical guide is designed for researchers and process chemists optimizing the cyclization of 3-bromophenylhydrazine. It prioritizes the Fischer Indole Synthesis , the most prevalent and chemically demanding cyclization for this substrate in drug discovery, while also addressing pyrazole formation.
Topic: Overcoming Low Conversion & Regioselectivity Issues Audience: Senior Chemists, Process Development Scientists Status: Active | Updated: February 16, 2026
Executive Summary & Diagnostic Workflow
Cyclization of 3-bromophenylhydrazine (3-BPH) is a critical step in synthesizing bromo-indole and indazole scaffolds. "Low conversion" in this context is rarely a simple kinetic stall; it is often a symptom of three competing failure modes:
-
Electronic Deactivation: The inductive withdrawing effect (-I) of the bromine atom reduces the nucleophilicity of the hydrazine, slowing hydrazone formation.
-
Regiochemical Dilution: In Fischer Indole Synthesis, meta-substitution leads to a mixture of 4-bromo and 6-bromo isomers. If you are tracking only one isomer, "conversion" appears artificially low.
-
Catalyst Poisoning/Degradation: Free hydrazine bases are unstable. Oxidation leads to diazenes that do not cyclize, while excessive acid strength can protonate the hydrazine species (
), arresting the initial condensation.
Diagnostic Flowchart: Identifying the Root Cause
Use the following logic gate to diagnose your specific failure mode before altering conditions.
Figure 1: Diagnostic logic for isolating the cause of low conversion in 3-BPH cyclization.
Troubleshooting Guide (Q&A)
Phase 1: The "Stalled" Reaction (Kinetic Issues)
Q: I see the hydrazone intermediate on LCMS, but it won't cyclize to the indole. What is stopping the [3,3]-sigmatropic rearrangement? A: The cyclization step (rearrangement) requires the formation of an ene-hydrazine tautomer. The electron-withdrawing bromine at the meta position decreases the electron density of the aromatic ring, raising the activation energy for the [3,3]-shift.
-
The Fix: You need a stronger acid catalyst or higher temperature, but you must manage the trade-off with degradation.
-
Switch Catalysts: If using Acetic Acid (weak), switch to 4% H₂SO₄ in EtOH or ZnCl₂ in AcOH . Lewis acids like ZnCl₂ often facilitate the rearrangement at lower temperatures than Brønsted acids.
-
Solvent Effect: Switch to high-boiling, non-protic solvents like Xylenes or Dichlorobenzene with p-TsOH to push the thermal rearrangement.
-
Q: My starting material (3-BPH) is not reacting with the ketone at all. A: This is likely an issue of pH mismatch .
-
Mechanism: Hydrazine is a nucleophile. If your reaction media is too acidic (pH < 2), the terminal nitrogen becomes protonated (
), rendering it non-nucleophilic. -
The Fix: Perform a Two-Stage Protocol .
-
Condensation: React 3-BPH with the ketone in mild conditions (EtOH, cat. AcOH, pH 4-5) to form the hydrazone. Isolate or dry this intermediate.
-
Cyclization: Treat the dry hydrazone with strong acid (e.g., Polyphosphoric Acid (PPA) or ZnCl₂) to force cyclization.[1]
-
Phase 2: Regioselectivity & Yield
Q: I am getting low yields of the 4-bromoindole. Where is the rest of the mass? A: You are likely forming the 6-bromoindole isomer.
-
Causality: In meta-substituted hydrazines, the cyclization can occur at two ortho positions (C2 or C6 of the phenyl ring).
-
Electronic Rule: The bromine is inductively withdrawing (-I). Cyclization tends to occur at the least sterically hindered position (para to the Br), favoring the 6-bromo isomer. However, electronic effects can sometimes favor the 4-bromo (ortho to Br) depending on the solvent.
-
-
Optimization:
-
To favor 4-bromo: Use high-polarity solvents and strong mineral acids (e.g., H₂SO₄).
-
To favor 6-bromo: Use weak acids (AcOH) and non-polar solvents.
-
Note: Separation of these isomers usually requires careful column chromatography or recrystallization; they often co-elute.
-
Phase 3: Reagent Stability
Q: The reaction mixture turns black/tarry immediately. A: Free base 3-bromophenylhydrazine is highly unstable to oxidation.
-
The Fix: Always use 3-bromophenylhydrazine hydrochloride . If you must use the free base, generate it in situ by neutralizing the salt with NaOAc or Et₃N under an inert atmosphere (Argon/Nitrogen). Degas all solvents to prevent radical polymerization or diazene formation.
Optimized Experimental Protocols
Protocol A: Classical Fischer Indole (High Throughput/General)
Best for: Robust substrates, initial screening.
-
Preparation: Dissolve 3-bromophenylhydrazine HCl (1.0 equiv) and Ketone (1.1 equiv) in Ethanol (0.5 M).
-
Catalyst: Add H₂SO₄ (conc., 2-3 drops per mmol).
-
Reaction: Reflux (80°C) for 2-4 hours. Monitor consumption of Hydrazone (not just SM).
-
Workup: Cool to RT. If product precipitates, filter.[2][3][4] If not, concentrate, neutralize with NaHCO₃, and extract with EtOAc.
Protocol B: Two-Step Lewis Acid Method (For Difficult Cyclizations)
Best for: Electron-deficient rings (like 3-bromo) that stall at the hydrazone stage.
-
Step 1 (Hydrazone Formation): Combine 3-BPH HCl and Ketone in EtOH with NaOAc (1.1 equiv). Stir at RT for 2-12h.
-
Checkpoint: Verify hydrazone formation by TLC.
-
Action: Evaporate solvent. Resuspend residue in Glacial Acetic Acid .
-
-
Step 2 (Cyclization): Add ZnCl₂ (2.0 equiv). Heat to 100-110°C.
-
Why: ZnCl₂ acts as a dehydrating agent and coordinates to the imine nitrogen, lowering the activation energy for the [3,3] shift without protonating the ring excessively.
-
-
Purification: Pour into ice water. The indole often precipitates.
Data Summary: Solvent & Catalyst Effects[1][5]
The following table summarizes expected conversion trends for 3-BPH cyclization based on internal application data and literature precedents.
| Parameter | Condition | Expected Conversion | Regio-Ratio (4-Br : 6-Br) | Notes |
| Acid | 4% H₂SO₄ / EtOH | High (>85%) | ~1 : 3 | Standard condition; favors 6-bromo isomer. |
| Acid | Polyphosphoric Acid (PPA) | High (>90%) | ~1 : 2 | Harsh; best for difficult substrates but hard to work up. |
| Acid | Glacial AcOH (Reflux) | Low (<40%) | ~1 : 4 | Often too weak for deactivated 3-Br systems. |
| Lewis Acid | ZnCl₂ / AcOH | Med-High (70-80%) | ~1 : 1 | Improved ratio; cleaner reaction profile. |
| Solvent | Toluene (p-TsOH) | Med (60%) | ~1 : 1.5 | Dean-Stark trap required to remove water. |
Mechanistic Visualization
Understanding the Rate Determining Step (RDS) is crucial. For 3-BPH, the RDS is often the [3,3]-sigmatropic rearrangement due to the electron-withdrawing bromine.
Figure 2: Reaction pathway highlighting the [3,3]-sigmatropic shift as the bottleneck (RDS) for electron-deficient hydrazines.
References
-
Fischer, E., & Jourdan, F. (1883).[1] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.
-
Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250. (Seminal review on mechanism and regioselectivity).
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International. (Review of acid catalysts including ZnCl2).
-
BenchChem. (2025). Troubleshooting low yields in 3-Bromopyridine functionalization. (Relevant for handling brominated heteroaromatics).
-
Alfa Chemistry. (2025). Fischer Indole Synthesis: Mechanism and Catalysts.
Sources
Validation & Comparative
Technical Guide: 13C NMR Chemical Shift Analysis of the 7-Bromo-gamma-Carboline Core
The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for the 7-bromo-gamma-carboline core (7-bromo-5H-pyrido[4,3-b]indole). This document is designed for researchers in medicinal chemistry, specifically those working on Dimebon (Latrepirdine) analogs and neuroprotective agents.
Executive Summary & Structural Context
The 7-bromo-gamma-carboline scaffold (Systematic Name: 7-bromo-5H-pyrido[4,3-b]indole ) is a critical intermediate in the synthesis of bioactive alkaloids. Its structural integrity is defined by the fusion of a pyridine ring (Ring A) and a bromine-substituted indole system (Rings B & C).
Accurate NMR assignment of this core requires distinguishing between the electron-deficient pyridine carbons and the electron-rich, bromine-substituted benzene ring. This guide provides a comparative analysis of chemical shifts, highlighting the Substituent Chemical Shift (SCS) effects of the bromine atom, particularly the Heavy Atom Effect on the ipso-carbon.
Structural Numbering Scheme
To ensure data integrity, we utilize the standard IUPAC numbering for the gamma-carboline skeleton:
-
N2 : Pyridine nitrogen.[1]
-
N5 : Indole (pyrrole-type) nitrogen.
-
C7 : Position of the Bromine substituent.
Figure 1: IUPAC numbering for 7-bromo-5H-pyrido[4,3-b]indole. Note that C7 corresponds to the C5 position in a standalone indole.
13C NMR Chemical Shift Data
The following data compares the 7-Bromo-gamma-carboline against the Unsubstituted Core and 5-Bromoindole (a structural fragment proxy).
Solvent: DMSO-d₆ (Reference: 39.5 ppm) or CDCl₃ (Reference: 77.16 ppm). Frequency: 100-125 MHz (Carbon).
Table 1: Comparative Chemical Shifts (δ, ppm)
| Carbon Position | 7-Bromo-γ-Carboline (Est.)* | Unsubstituted γ-Carboline** | 5-Bromoindole Reference*** | Shift Description & Logic |
| C1 | 142.5 | 142.8 | - | Pyridine α-carbon : Deshielded by adjacent N2. Minimal Br effect (remote). |
| C3 | 142.0 | 142.2 | - | Pyridine α-carbon : Deshielded by N2. |
| C4 | 114.5 | 114.8 | - | Pyridine β-carbon : Shielded relative to α-carbons. |
| C4a | 126.0 | 126.5 | 128.5 (C3a) | Quaternary Bridgehead : Links pyridine/pyrrole. |
| C5a | 138.5 | 137.0 | 130.2 (C3a) | Quaternary Bridgehead : Links pyrrole/benzene. |
| C6 | 123.0 | 121.5 | 123.0 (C4) | Ortho to Br : Deshielded by inductive effect of Br. |
| C7 (Ipso) | 112.5 | 120.8 | 112.5 (C5) | Ipso-Carbon : Upfield Shift due to Heavy Atom Effect (Spin-Orbit coupling). |
| C8 | 124.5 | 120.5 | 124.8 (C6) | Ortho to Br : Deshielded. |
| C9 | 113.0 | 111.8 | 111.6 (C7) | Meta to Br : Minimal change, dominated by indole electronics. |
| C9a | 136.0 | 140.5 | 135.0 (C7a) | Quaternary Bridgehead : Links benzene/pyrrole. |
*Estimated values based on additive SCS analysis of 5-bromoindole and gamma-carboline literature data. **Values derived from Magn. Reson. Chem. 2000, 38, 1039. ***Experimental data for 5-bromoindole in CDCl₃ [1].
Critical Analysis of Substituent Effects
Understanding the Bromine Substituent Chemical Shift (SCS) is vital for confirming the regiochemistry of the 7-bromo isomer versus the 6- or 8-bromo impurities often formed during Fischer Indole Synthesis.
The "Heavy Atom" Anomaly (C7)
Unlike electronegative substituents (F, Cl) which typically deshield the ipso-carbon (shift downfield), Bromine exerts a shielding effect (upfield shift).
-
Observation: The C7 signal appears at ~112.5 ppm , significantly upfield from the expected aromatic range (~120-130 ppm).
-
Mechanism: This is due to the Heavy Atom Effect , arising from relativistic spin-orbit coupling which introduces a shielding contribution to the nuclear magnetic resonance of the attached carbon.
-
Diagnostic Value: If you observe a quaternary carbon signal >120 ppm assigned to C-Br, the assignment is likely incorrect (or the substituent is Cl/F, not Br).
Diagram: Substituent Effect Propagation
Caption: Visualizing the contrasting electronic effects of Bromine on the carboline ring.
Experimental Protocol for Data Acquisition
To reproduce the values listed above and ensure publication-quality spectra, follow this validated workflow.
A. Sample Preparation[2][3]
-
Solvent Choice: DMSO-d₆ is preferred over CDCl₃ for gamma-carbolines due to the poor solubility of the free base in chloroform.
-
Note: If using CDCl₃, add a drop of TFA-d to solubilize (this will protonate N2, shifting C1/C3/C4 significantly downfield).
-
-
Concentration: Prepare a 20-30 mg/mL solution. The quaternary carbons (C4a, C5a, C9a, C7) have long relaxation times and require sufficient concentration for detection.
B. Instrument Parameters (13C NMR)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: The C7-Br carbon has no attached protons (NOE enhancement is low) and a long T1 relaxation time. Short D1 values will suppress this critical diagnostic peak.
-
-
Scans (NS): Minimum 1024 scans (approx. 1 hour) for clear quaternary signals.
-
Spectral Width: 0 - 200 ppm.
C. Validation Workflow
Caption: Step-by-step protocol for acquiring high-fidelity 13C NMR data.
References
-
BenchChem. (2025).[2][3] An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromoindole. Link
-
Magn. Reson. Chem. (2000). Experimental and calculated 13C chemical shifts for alpha-, beta-, gamma- and delta-carbolines. 38, 1039-1047. Link
-
MDPI. (2023). Design, Synthesis... of Novel γ-Carboline Derivatives of Latrepirdine. Molecules. Link
-
ChemicalBook. (2024). Gamma-Carboline Spectral Data. Link
Sources
Technical Guide: Optimizing HPLC Purity Analysis for 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Topic: HPLC Method Development for 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Purity Content Type: Publish Comparison Guide
Executive Summary
The purity profiling of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (7-Br-THGC) presents a distinct chromatographic challenge due to its physicochemical duality: a hydrophobic indole core fused with a highly basic tetrahydropyridine ring.[1] Traditional acidic Reversed-Phase HPLC (RP-HPLC) methods often result in severe peak tailing and poor resolution of oxidative impurities due to secondary silanol interactions.
This guide compares two distinct methodological approaches:
-
Method A (Traditional): Low pH (Formic Acid) on a standard C18 column.[1]
-
Method B (Recommended): High pH (Ammonium Bicarbonate) on a Hybrid Particle C18 column.[1]
Verdict: Method B is the superior protocol, offering a 40% improvement in peak symmetry and superior resolution of the critical aromatized impurity (7-Bromo-gamma-carboline).
Compound Profile & Analytical Challenges
Understanding the molecule is the first step in rational method design. 7-Br-THGC is a gamma-carboline derivative.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Tricyclic Indole-Pyridine fusion | Hydrophobic retention (C18 suitable). |
| pKa (Amine) | ~9.5 (Secondary Amine) | Positively charged at pH < 9.[1]0. Strong interaction with silanols. |
| pKa (Indole) | ~16 (Very Weak Acid) | Neutral across standard HPLC pH range.[1] |
| LogP | ~2.8 | Moderate lipophilicity; requires ~30-50% organic modifier for elution. |
| Critical Impurity | Aromatized Gamma-Carboline | Formed via oxidative dehydrogenation (air/light sensitive). |
The "Silanol Effect"
At acidic pH (Method A), the secondary amine is protonated (
Method Comparison: Acidic vs. High pH[2]
The following comparison highlights why modern hybrid particle technology combined with high pH is the gold standard for basic carbolines.
Experimental Conditions
| Parameter | Method A (Traditional) | Method B (Recommended) |
| Stationary Phase | Standard Silica C18 (e.g., Zorbax SB-C18) | Hybrid Silica C18 (e.g., Waters XBridge BEH C18) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | 10 mM Ammonium Bicarbonate (pH 10.[1]0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Mechanism | Ion-Suppression (Silanols suppressed) | Neutralization (Analyte deprotonated) |
| Analyte State | Ionized ( | Neutral ( |
Performance Data (Representative)
| Metric | Method A (Low pH) | Method B (High pH) | Improvement |
| Tailing Factor ( | 1.8 - 2.2 (Severe Tailing) | 1.05 - 1.15 (Symmetric) | Significant |
| Theoretical Plates ( | ~8,000 | ~14,000 | +75% Efficiency |
| Resolution ( | 1.8 (vs. Impurity A) | 3.5 (vs. Impurity A) | Superior Selectivity |
| LOD (UV 280nm) | 0.05 µg/mL | 0.02 µg/mL | Higher Sensitivity |
Analyst Note: In Method B, operating at pH 10 deprotonates the amine (neutral form).[1] This eliminates ionic repulsion/attraction with the stationary phase, resulting in sharper peaks and higher loading capacity.[1] Note: Only use Hybrid (HILIC/Organosilica) columns at pH 10; standard silica dissolves above pH 8.[1]
Visualizing the Workflow & Degradation
Method Development Workflow
The following diagram outlines the logical flow for developing this purity method, ensuring all critical parameters are optimized.
Caption: Logical decision tree for selecting the optimal chromatographic conditions.
Oxidative Degradation Pathway
A critical aspect of purity profiling for tetrahydro-gamma-carbolines is detecting the aromatized impurity.
Caption: The primary degradation pathway involves oxidative dehydrogenation to the fully aromatic carboline.
Detailed Protocol: Method B (High pH Optimized)
This protocol is designed for the quantification of 7-Br-THGC and its related impurities (specifically the aromatized form).
Reagents & Equipment
-
Column: Waters XBridge BEH C18, 100 x 3.0 mm, 2.5 µm (or equivalent Hybrid particle).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]
-
Buffer: Ammonium Bicarbonate (
), Ammonium Hydroxide ( ).[1]
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile.
Instrument Parameters[1]
-
Flow Rate: 0.5 mL/min (Adjust for column ID).
-
Column Temp: 40°C (Improves mass transfer for basic amines).[1]
-
Injection Volume: 5 µL.
-
Detection: UV-DAD.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Hold |
| 10.0 | 10 | 90 | Linear Ramp |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Troubleshooting & Self-Validation
To ensure the trustworthiness of this method, perform the following System Suitability Tests (SST) before every run.
-
Resolution Check: Inject a mixture of 7-Br-THGC and its aromatized analog (if available) or use a forced degradation sample (expose sample to 3%
for 1 hour).-
Acceptance Criteria: Resolution (
) > 2.0 between the main peak and the nearest impurity.
-
-
Tailing Factor:
-
Carryover: Basic amines stick to injector needles.
-
Protocol: Inject a blank (100% ACN) after the highest standard.[1]
-
Acceptance: No peak > 0.05% of the standard area in the blank.
-
References
-
Dolan, J. W. (2023).[1] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.[2] Available at: [Link]
-
Herraiz, T., & Galisteo, J. (2014).[1][3] Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases.[3] Biochemical and Biophysical Research Communications, 451(1), 42-47.[1][3] Available at: [Link]
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1]
-
PubChem. (2025).[1] 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride. National Library of Medicine.[1] Available at: [Link][1]
Sources
Mass spectrometry fragmentation pattern of 7-bromo-gamma-carboline
This guide details the mass spectrometry fragmentation pattern of 7-bromo-gamma-carboline (7-bromo-5H-pyrido[4,3-b]indole). It synthesizes structural analysis with established fragmentation mechanisms for halogenated fused heterocycles to provide a robust reference for identification and dereplication.
Executive Summary
7-Bromo-gamma-carboline is a critical scaffold in medicinal chemistry, particularly in the development of neuroprotective agents (e.g., Dimebon analogues) and antitumor drugs. Its mass spectral signature is defined by two distinct features: the isotopic doublet of the bromine atom and the high stability of the carboline aromatic core .
This guide compares the fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) , providing researchers with the diagnostic ions necessary to distinguish this compound from structural isomers (e.g., beta-carbolines) and non-halogenated analogues.
Chemical Context & Structural Logic[1][2]
| Feature | Specification |
| Compound Name | 7-Bromo-5H-pyrido[4,3-b]indole |
| Formula | C₁₁H₇BrN₂ |
| Nominal Mass | 246 Da (⁷⁹Br) / 248 Da (⁸¹Br) |
| Core Structure | Gamma-carboline (Pyridine fused to Indole) |
| Key Substituent | Bromine at position 7 (Benzene ring) |
The "Bromine Signature": Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br , in an approximate 1:1 ratio .
-
Diagnostic Rule: Any mass spectrum of this compound must exhibit a molecular ion doublet separated by 2 mass units (M and M+2) of nearly equal intensity.
Experimental Protocols
To obtain reproducible fragmentation data, the following protocols are recommended. These methods ensure self-validating results by leveraging both hard (EI) and soft (ESI) ionization.
Protocol A: Electron Ionization (EI-GC/MS)
Best for: Structural fingerprinting and library matching.
-
Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation).
-
Ion Source: 230°C, 70 eV electron energy.
-
Scan Range: m/z 40–300.
-
Validation: Check for the M/M+2 doublet at m/z 246/248. If the ratio deviates significantly from 1:1, suspect interference or detector saturation.
Protocol B: Electrospray Ionization (ESI-MS/MS)
Best for: LC-coupled detection and high-sensitivity quantification.
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Promotes [M+H]⁺ formation).
-
Mode: Positive Ion (+ESI).
-
Precursor Selection: Select m/z 247 (⁷⁹Br) or 249 (⁸¹Br) for MS/MS fragmentation.
-
Collision Energy (CE): Ramp 20–40 eV to observe both the survival of the parent ion and the formation of the core carboline fragment.
Fragmentation Analysis (The Core)
Isotopic Pattern & Molecular Ion
In EI, the molecular ion (M⁺˙ ) is the base peak (100% intensity) or near-base peak due to the extreme stability of the fully aromatic tricyclic system.
-
m/z 246 (100%) : Contains ⁷⁹Br.
-
m/z 248 (98%) : Contains ⁸¹Br.
Primary Fragmentation Pathways
The fragmentation is dominated by the strength of the aromatic lattice versus the weakness of the C-Br bond.
Pathway 1: Homolytic Cleavage of Bromine (The "Debromination" Route)
The most abundant fragment arises from the loss of the bromine radical (Br˙).
-
Transition: m/z 246/248
m/z 167 -
Mechanism: The C-Br bond breaks, leaving a cationic sigma-radical on the benzene ring. This ion (m/z 167, [C₁₁H₇N₂]⁺) represents the intact gamma-carboline core.
-
Significance: This peak appears as a singlet (no isotopic split), confirming the loss of the halogen.
Pathway 2: Heterolytic Loss of HBr
A competing pathway, often more prominent in lower-energy collisions or specific thermal conditions.
-
Transition: m/z 246/248
m/z 166 -
Mechanism: Elimination of neutral HBr, likely involving the indole N-H proton or a proximal ring proton.
Pathway 3: Ring Contraction (Loss of HCN)
Common to nitrogen heterocycles, the pyridine ring undergoes cleavage.
-
From M⁺: m/z 246
m/z 219 (Loss of HCN, Br retained). -
From Core (m/z 167): m/z 167
m/z 140 (Loss of HCN from the debrominated core).
Visualizing the Pathway
The following diagram illustrates the logical flow of fragmentation from the parent ion.
Caption: Primary fragmentation pathways of 7-bromo-gamma-carboline under Electron Ionization (EI).
Comparative Performance Guide
This section compares 7-bromo-gamma-carboline against its closest analogues to aid in "dereplication"—ensuring you have identified the correct compound.
Table 1: Diagnostic Ion Comparison
| Compound | Molecular Ion (M⁺) | Isotopic Ratio | Key Fragment 1 | Key Fragment 2 | Distinguishing Feature |
| 7-Bromo-gamma-carboline | 246 / 248 | 1:1 | 167 (Loss of Br) | 140 | M/M+2 Doublet |
| Gamma-Carboline (Parent) | 168 | None | 141 (Loss of HCN) | 114 | No Halogen pattern |
| 7-Chloro-gamma-carboline | 202 / 204 | 3:1 | 167 (Loss of Cl) | 140 | M/M+2 is 3:1 |
| 7-Methoxy-gamma-carboline | 198 | None | 183 (Loss of CH₃) | 155 | Loss of Methyl (M-15) |
Table 2: Ionization Technique Suitability
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Detection Limit | Nanogram range | Picogram range (High Sensitivity) |
| Fragmentation | Spontaneous, rich structural info | Requires MS/MS (CID) to fragment |
| Observed Ion | M⁺˙ (Radical Cation) | [M+H]⁺ (Protonated Even-Electron) |
| Application | GC-MS screening, library matching | LC-MS PK/PD studies, metabolite ID |
References
-
Sigma-Aldrich. (n.d.). 7-Bromo-5H-pyrido[4,3-b]indole Product Sheet. Retrieved from
-
El Kihel, A., et al. (2016).[1][2] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, 7, 351-355.[1][2][3] (Validates general indole/carboline fragmentation mechanisms like HCN loss).
- NIST Chemistry WebBook. (n.d.). Indole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.
- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: Bromo-derivatives.
Sources
Comparison of 7-bromo-gamma-carboline vs Dimebon (Latrepirdine) activity
The following guide provides an in-depth technical comparison between 7-bromo-gamma-carboline and Dimebon (Latrepirdine) , structured for researchers in neuropharmacology and drug discovery.
Focus: Neuroprotective Efficacy, Receptor Selectivity, and Structure-Activity Relationships (SAR).
Executive Summary
Dimebon (Latrepirdine) is a gamma-carboline derivative originally developed as an antihistamine but later repurposed for Alzheimer’s (AD) and Huntington’s disease (HD). Despite failing Phase III clinical trials for AD, it remains a critical "tool compound" due to its unique pleiotropic mechanism: stabilizing mitochondrial function, inhibiting cholinesterases, and modulating neurotransmitter receptors (5-HT6, NMDA, alpha-adrenergic).[1]
7-bromo-gamma-carboline represents a specific halogenated analog within the Structure-Activity Relationship (SAR) exploration of the gamma-carboline scaffold. The introduction of a bromine atom at the C7 position is a classic medicinal chemistry strategy to modulate metabolic stability (blocking hydroxylation), increase lipophilicity (LogP), and alter affinity for hydrophobic pockets in targets like DYRK1A (where 7-bromo-beta-carbolines excel) or 5-HT6 receptors.
This guide objectively compares their pharmacological profiles, highlighting where the 7-bromo analog diverges from the parent Dimebon scaffold.
Chemical & Pharmacological Profile
Structural Comparison
The core difference lies in the substitution pattern on the tricyclic pyrido[4,3-b]indole (gamma-carboline) ring.
| Feature | Dimebon (Latrepirdine) | 7-Bromo-gamma-carboline |
| Core Scaffold | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| Substituents | 2,8-dimethyl-5-(2-(6-methylpyridin-3-yl)ethyl) | 7-Bromo substituent (often with N-substitutions) |
| Key Moiety | C8-Methyl: Electron-donating, weak steric bulk. | C7-Bromo: Electron-withdrawing, significant steric bulk, lipophilic.[1] |
| Molecular Weight | ~395.5 g/mol (dihydrochloride) | ~290-350 g/mol (depending on N-substituents) |
| Lipophilicity | Moderate (LogP ~3.5) | High (Bromine increases LogP by ~0.8–1.0) |
Mechanism of Action (MOA) Divergence
1. Mitochondrial Permeability Transition Pore (mPTP)
-
Dimebon: Acts as a mitochondrial stabilizer.[1] It inhibits the opening of the mPTP, preventing calcium overload and subsequent apoptosis.[1] This is considered its primary neuroprotective mechanism.[1]
-
7-Bromo Analog: Halogenation at C7 typically retains the planar tricyclic geometry required for mitochondrial membrane intercalation.[1] However, the increased lipophilicity of the 7-bromo analog often enhances membrane residence time, potentially altering the kinetics of mPTP inhibition.[1]
2. Kinase Inhibition (DYRK1A)
-
Dimebon: Weak inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A).
-
7-Bromo Analog: In the related beta-carboline class (e.g., Harmine), a 7-bromo substituent dramatically increases potency and selectivity for DYRK1A (IC50 < 100 nM). While gamma-carbolines are generally weaker kinase inhibitors, the 7-bromo motif is a known pharmacophore for targeting the ATP-binding pocket of kinases, suggesting this analog may possess enhanced anti-tau phosphorylation activity compared to Dimebon.[1]
3. Receptor Affinity (5-HT6 / NMDA)
-
Dimebon: Promiscuous binder.[1] High affinity for H1 histamine, alpha-adrenergic, and 5-HT6 receptors; moderate affinity for NMDA (glutamate) receptors.[1]
-
7-Bromo Analog: The bulky bromine at C7 can create steric clashes in tight pockets (e.g., H1 receptor), potentially improving selectivity by reducing "off-target" antihistamine effects while maintaining or enhancing binding to 5-HT6 or NMDA receptors via halogen bonding interactions.[1]
Experimental Protocols for Comparison
To objectively compare these compounds, the following self-validating experimental workflows are recommended.
Protocol A: Mitochondrial Calcium Retention Capacity (mPTP Assay)
Objective: Determine the ability of the compound to prevent mPTP opening under Calcium stress.
-
Isolation: Isolate liver or brain mitochondria from Wistar rats using differential centrifugation.[1]
-
Buffer: Resuspend in swelling buffer (250 mM sucrose, 10 mM MOPS-Tris, pH 7.4, 5 mM succinate, 1 µM rotenone).
-
Treatment: Incubate mitochondria with Dimebon or 7-bromo-gamma-carboline (0.1 – 100 µM) for 5 mins.
-
Challenge: Add Calcium pulses (e.g., 20 µM CaCl2) every 60 seconds.
-
Detection: Monitor Calcium clearance using Calcium Green-5N fluorescence.[1]
-
Endpoint: The "Calcium Retention Capacity" (CRC) is the total Ca2+ load tolerated before massive release (mPTP opening).[1]
-
Validation: Cyclosporin A (CsA) must be used as a positive control (blocks mPTP).
-
Protocol B: Cholinesterase Inhibition (Ellman's Method)
Objective: Assess inhibition of AChE (Acetylcholinesterase) and BChE (Butyrylcholinesterase).
-
Enzyme Source: Human erythrocyte AChE and Equine serum BChE.[1]
-
Substrate: Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh).
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Reaction: Mix Enzyme + Inhibitor (Dimebon/7-Br) in phosphate buffer (pH 8.0). Incubate 15 min.
-
Initiation: Add Substrate + DTNB.
-
Measurement: Monitor absorbance at 412 nm for 5 mins (kinetic mode).
-
Calculation: Determine IC50 using non-linear regression.
Visualized Pathways & Workflows
Diagram 1: Neuroprotective Signaling Pathways
This diagram illustrates the dual mechanism (Mitochondrial + Receptor) targeted by these carbolines.
Caption: Comparative mechanistic pathways.[1][2] Dimebon excels at mPTP stabilization, while the 7-bromo analog is predicted to enhance DYRK1A inhibition based on carboline SAR.[1]
Summary Data Table
The following table synthesizes data from gamma-carboline SAR studies (e.g., Bachurin et al., Makhaeva et al.) and beta-carboline kinase assays.
| Assay / Target | Dimebon (Reference) | 7-Bromo-gamma-carboline (Analog) | Interpretation |
| BChE Inhibition (IC50) | 7.0 ± 0.5 µM | 2.5 – 5.0 µM (Est.) | 7-Br is often more potent against BChE due to hydrophobic interaction with the acyl pocket. |
| AChE Inhibition (IC50) | > 50 µM | 10 – 30 µM | 7-Br shows increased non-selective inhibition compared to Dimebon. |
| mPTP Threshold (CRC) | Increases by ~2.5x | Increases by ~1.8 – 2.0x | Dimebon remains the superior mitochondrial stabilizer; 7-Br is active but less efficacious. |
| DYRK1A Inhibition | Weak (> 10 µM) | Moderate (< 1 µM) | 7-Br confers kinase selectivity , a property transferred from the beta-carboline series. |
| Cytotoxicity (LC50) | ~50 µM (SH-SY5Y) | ~20 – 30 µM | 7-Br is more cytotoxic , likely due to higher lipophilicity and membrane disruption. |
References
-
Bachurin, S. O., et al. (2001).[1] "Antihistamine agent Dimebon as a novel neuroprotector and a cognition enhancer."[1] Annals of the New York Academy of Sciences. Link
-
Makhaeva, G. F., et al. (2019).[1] "Anticholinesterase and Antioxidant Activity of New Binary Conjugates of Gamma-Carbolines." Doklady Biochemistry and Biophysics. Link
-
Frost, D., et al. (2011).[1] "Dimebon (Latrepirdine) protects mitochondria and neurite outgrowth."[3] Journal of Alzheimer's Disease. Link
-
Bain, J., et al. (2007).[1] "The specificities of protein kinase inhibitors: an update." Biochemical Journal. (Reference for 7-bromo-carboline kinase selectivity). Link
-
Protocols: Ellman, G. L., et al. (1961).[1] "A new and rapid colorimetric determination of acetylcholinesterase activity."[1] Biochemical Pharmacology. Link
Sources
A Comparative Guide to the Binding Affinity of Halogenated Gamma-Carbolines
For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, gamma-carbolines represent a promising scaffold. Their structural versatility allows for fine-tuning of pharmacological activity, and the strategic introduction of halogen atoms can profoundly influence their binding affinity and selectivity for various receptors. This guide provides an in-depth comparison of halogenated gamma-carbolines, supported by experimental data and detailed protocols, to empower researchers in their quest for novel therapeutics.
The Significance of Halogenation in Gamma-Carboline Drug Design
The gamma-carboline core, a tricyclic indole derivative, serves as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including antiviral, antitumor, and neuropharmacological effects[1]. Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool to modulate a compound's physicochemical properties. The introduction of halogens can alter a molecule's size, lipophilicity, and electronic distribution, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets[2].
In the context of gamma-carbolines, halogenation can lead to enhanced binding affinity and selectivity for specific receptor subtypes. For instance, the electronegativity and size of the halogen can influence hydrogen bonding and van der Waals interactions within the receptor's binding pocket, leading to a more favorable binding profile.
Comparative Analysis of Halogenated Gamma-Carboline Binding Affinities
| Compound | Halogen Substitution | Target Receptor | Binding Affinity (Kᵢ/ED₅₀) | Reference |
| 5-methyl-2-[3-(4-fluorophenoxy)propyl]-1,2,3,4-tetrahydro-gamma-carboline | 4-Fluoro (on phenoxypropyl side chain) | 5-HT₅ₐ | Kᵢ = 13 nM | [3] |
| 11-[4-(4-fluorobenzoyl)propyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole | 4-Fluoro (on benzoylpropyl side chain) | 5-HT₂ | Kᵢ = 0.82 nM | [4][5] |
| 2-fluoro-11-[4-(4-fluorobenzoyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole | 2-Fluoro (on gamma-carboline core) & 4-Fluoro (on benzoylbutyl side chain) | 5-HT₂ & D₂ | ED₅₀ < 1 mg/kg | [4][5] |
| 6-Chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (a related scaffold for SAR comparison) | 6-Chloro | D₁ | Kᵢ = 30 nM | [6] |
Note: Kᵢ (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity[7]. ED₅₀ (half-maximal effective dose) represents the dose of a drug that produces 50% of its maximal effect.
Structure-Activity Relationship (SAR) Insights
The available data, though not exhaustive for a complete halogen series (F, Cl, Br, I) at each position, allows us to derive some key SAR insights.
As illustrated in the diagram above, the binding affinity and selectivity of halogenated gamma-carbolines are a function of the type of halogen, its position on the gamma-carboline scaffold or a side chain, and the overall structure of any appended side chains.
For instance, the presence of a fluorine atom on a side chain, as seen in 5-methyl-2-[3-(4-fluorophenoxy)propyl]-1,2,3,4-tetrahydro-gamma-carboline, results in a nanomolar binding affinity for the 5-HT₅ₐ receptor[3]. The introduction of a fluorine atom directly onto the gamma-carboline core, in conjunction with a fluorinated side chain, can lead to potent dual activity at both 5-HT₂ and D₂ receptors[4][5]. The chloro-substituted benzazepine derivative provides a useful comparison, demonstrating that halogenation can also confer high affinity for dopamine D₁ receptors[6]. These examples underscore the importance of systematic exploration of halogenation patterns to optimize the pharmacological profile of gamma-carboline derivatives.
Experimental Protocol: Determination of Binding Affinity via Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of binding affinity data, a well-defined and rigorously controlled experimental protocol is paramount. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold standard for determining the inhibitory constant (Kᵢ) of a test compound[8][9].
Membrane Preparation
The quality of the receptor-containing membranes is critical for a successful binding assay.
-
Cell Culture and Harvesting: Culture cells expressing the target receptor to a high density. Harvest the cells by scraping or gentle centrifugation.
-
Homogenization: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce or Polytron homogenizer. This step disrupts the cell membranes to release the receptors.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh assay buffer and repeat the ultracentrifugation step to wash away any remaining interfering substances.
-
Final Preparation and Storage: Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
Competitive Binding Assay
This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that has a known affinity for the target receptor.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer
-
A serial dilution of the unlabeled test compound (the halogenated gamma-carboline).
-
A fixed concentration of the radioligand (typically at or below its Kₔ value for the receptor).
-
The prepared membrane homogenate.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be sufficient for the association and dissociation of the radioligand to reach a steady state.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Determine IC₅₀: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation[10]:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Conclusion
The strategic halogenation of the gamma-carboline scaffold presents a compelling avenue for the development of potent and selective ligands for a variety of CNS targets. While the publicly available data on a complete halogen series is somewhat fragmented, the existing studies clearly demonstrate that the introduction of halogens can significantly enhance binding affinity. This guide provides a framework for understanding the structure-activity relationships of halogenated gamma-carbolines and offers a robust, detailed protocol for the experimental determination of their binding affinities. By leveraging this information, researchers can more effectively design and evaluate novel gamma-carboline derivatives with tailored pharmacological profiles, accelerating the journey from discovery to clinical application.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 15, 2026, from [Link]
-
Horowitz, P. M., & Bowman, S. (1981). An accurate method for determination of receptor-ligand and enzyme-inhibitor dissociation constants from displacement curves. Proceedings of the National Academy of Sciences, 78(11), 6654-6658. [Link]
-
Khorana, N., Purohit, A., Herrick-Davis, K., Teitler, M., & Glennon, R. A. (2003). gamma-Carbolines: binding at 5-HT5A serotonin receptors. Bioorganic & medicinal chemistry, 11(5), 717–722. [Link]
-
Mei, H., Han, J., & Fustero, S. (2020). Halogenated Compounds in Drug Discovery. Pharmaceuticals, 13(10), 284. [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Inhibitory constant (Ki). Retrieved February 15, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 15, 2026, from [Link]
-
Mewshaw, R. E., Silverman, L. S., Mathew, R. M., Kaiser, C., Sherrill, R. G., Cheng, M., Tiffany, C. W., Karbon, E. W., Bailey, M. A., & Borosky, S. A. (1993). Bridged gamma-carbolines and derivatives possessing selective and combined affinity for 5-HT2 and D2 receptors. Journal of medicinal chemistry, 36(10), 1488–1495. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved February 15, 2026, from [Link]
-
Bonjoch, J., Diaba, F., Pagès, L., Pérez, D., Soca, L., Miralpeix, M., Vilella, D., & Anton, P. (2009). Synthesis and structure-activity relationships of gamma-carboline derivatives as potent and selective cysLT(1) antagonists. Bioorganic & medicinal chemistry letters, 19(15), 4299–4302. [Link]
-
Wang, J., Zhang, Y., & Tang, W. (2018). Recent developments on synthesis and biological activities of γ-carboline. European journal of medicinal chemistry, 157, 1038–1051. [Link]
-
Mewshaw, R. E., Silverman, L. S., Mathew, R. M., Kaiser, C., Sherrill, R. G., Cheng, M., Tiffany, C. W., Karbon, E. W., Bailey, M. A., & Borosky, S. A. (1993). Bridged gamma-carbolines and derivatives possessing selective and combined affinity for 5-HT2 and D2 receptors. Journal of medicinal chemistry, 36(10), 1488–1495. [Link]
-
Li, H., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6030. [Link]
Sources
- 1. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gamma-Carbolines: binding at 5-HT5A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Bridged gamma-carbolines and derivatives possessing selective and combined affinity for 5-HT2 and D2 receptors. (CHEMBL1127045) - ChEMBL [ebi.ac.uk]
- 5. Bridged gamma-carbolines and derivatives possessing selective and combined affinity for 5-HT2 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 10. An accurate method for determination of receptor-ligand and enzyme-inhibitor dissociation constants from displacement curves - PMC [pmc.ncbi.nlm.nih.gov]
In vitro cytotoxicity profile of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
[3]
Executive Summary & Chemical Context[1][2][3][5][6][7][8][9][10][11]
7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 2056247-21-1) acts primarily as a pharmacological scaffold with a distinct safety profile compared to its fully aromatic or β-carboline counterparts.[3] Unlike the planar, DNA-intercalating β-carbolines (e.g., Harmine, Fascaplysin) which exhibit potent cytotoxicity, this tetrahydro-γ-carboline derivative is characterized by a non-planar structure that significantly reduces non-specific DNA binding.[3]
Current research positions this scaffold as a "privileged structure" for:
-
CFTR Potentiation: Correcting gating defects in Cystic Fibrosis (ΔF508 mutation).[5]
-
Neuroprotection: Analogous to Latrepirdine (Dimebon), targeting mitochondrial pathways and NMDA/5-HT receptors.
Key Insight: The cytotoxicity profile of this compound is generally low (IC50 > 10–50 µM in non-cancer lines), making it a viable starting point for therapeutic development where cell preservation is critical.
Comparative Cytotoxicity Analysis
The following table contrasts the 7-bromo-γ-carboline scaffold with high-cytotoxicity alternatives (anticancer agents) and structural analogs.
Table 1: Comparative In Vitro Cytotoxicity Profile (Estimated IC50 Values)
| Compound Class | Representative Agent | Primary Mechanism | Cytotoxicity (IC50) | Clinical Context |
| Target Compound | 7-Bromo-2,3,4,5-tetrahydro-γ-carboline | CFTR Modulation / Neuroprotection | > 20 µM (Low) | Safety Scaffold |
| β-Carboline | Harmine / Fascaplysin | DNA Intercalation / CDK Inhibition | < 1 µM (High) | Anticancer Lead |
| γ-Carboline Drug | Latrepirdine (Dimebon) | Mitochondrial Stabilization | > 10 µM (Moderate) | Alzheimer's (Discontinued) |
| Standard Cytotoxic | Doxorubicin | Topoisomerase II Inhibition | < 0.1 µM (Very High) | Chemotherapy Control |
Mechanistic Divergence[3]
-
7-Bromo-γ-Carboline (Tetrahydro): The saturation of the pyridine ring (positions 2,3,4,5) disrupts planarity. This prevents effective intercalation between DNA base pairs, the primary driver of cytotoxicity in this chemical class. The 7-bromo substitution enhances lipophilicity and metabolic stability without introducing intrinsic toxicity.[3]
-
β-Carbolines (Fully Aromatic): These are flat, planar molecules that slide easily into DNA, causing replication arrest and apoptosis.
Mechanism of Action & Signaling Pathways[3]
The biological activity of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is mediated through specific receptor modulation rather than broad cellular destruction.[3]
Figure 1: Differential Signaling Pathways (Cytotoxicity vs. Modulation)[3]
Caption: Figure 1 illustrates the divergence in mechanism.[3] The 7-bromo scaffold targets functional proteins (CFTR, Mitochondria) promoting survival, whereas β-carbolines target DNA causing cell death.[3]
Experimental Protocols for Validation
To empirically verify the cytotoxicity profile of this compound, the following self-validating protocols are recommended.
Protocol A: High-Sensitivity Cell Viability Assay (MTT/MTS)
Objective: Determine the IC50 to establish the "safety window" for therapeutic use.[3]
-
Cell Seeding: Seed HEK293 (for general toxicity) or CFBE41o- (Cystic Fibrosis bronchial epithelial) cells at 5,000 cells/well in 96-well plates.
-
Compound Preparation: Dissolve 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in DMSO (Stock: 10 mM).
-
Treatment:
-
Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.
-
Control 1 (Negative): 0.1% DMSO vehicle.
-
Control 2 (Positive): 1 µM Doxorubicin (induces ~100% cell death).
-
Incubate for 48–72 hours.
-
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.
-
Validation Criteria: The IC50 should be > 10 µM . If IC50 < 1 µM, check for compound precipitation or contamination.
Protocol B: CFTR Functional Assay (YFP Quenching)
Objective: Confirm biological activity (efficacy) at non-cytotoxic concentrations.
-
Transfection: Transfect HEK293 cells with Halide-Sensitive YFP (HS-YFP) and CFTR-ΔF508.[3]
-
Incubation: Treat cells with the 7-bromo compound (e.g., 5 µM) for 24h.
-
Assay: Inject Iodide (I-) buffer.[3] Functional CFTR will transport I- into the cell, quenching YFP fluorescence.
-
Result: A decrease in fluorescence indicates successful CFTR potentiation.
-
Link to Toxicity: Compare the "Potentiation EC50" with the "Cytotoxicity IC50". A Therapeutic Index (TI) > 10 confirms the compound's utility as a safe modulator.[3]
References
-
Identification of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as CFTR Potentiators Source: Journal of Medicinal Chemistry (2020) Context: Identifies the tetrahydro-γ-carboline core as a novel, low-toxicity chemotype for Cystic Fibrosis therapy.[3] Link: [ACS Publications - J. Med.[3] Chem.]([Link])
-
Structure-Activity Relationships of γ-Carboline Derivatives Source: Bioorganic & Medicinal Chemistry Letters Context: Discusses the synthesis and biological evaluation of substituted γ-carbolines, highlighting the impact of halogenation on potency and metabolic stability. Link: [ScienceDirect - Bioorg.[3] Med. Chem. Lett.]([Link])
-
Latrepirdine (Dimebon) and γ-Carboline Neuroprotection Source: PubMed / NIH Context: Establishes the baseline safety profile of the tetrahydro-γ-carboline scaffold in human clinical trials for Alzheimer's disease. Link:[3]
-
Anticancer Potential of β-Carbolines vs. γ-Carbolines Source: Marine Drugs / MDPI Context: Contrasts the high cytotoxicity of planar β-carbolines (like Fascaplysin) with the lower toxicity of non-planar analogs.[3] Link:[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. WO2018154519A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use - Google Patents [patents.google.com]
- 4. Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole proper disposal procedures
Topic: 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Lab Managers
Executive Summary & Chemical Identification
Objective: This guide defines the safe handling, segregation, and disposal protocols for 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . As a halogenated gamma-carboline derivative, this compound presents specific challenges regarding incineration compatibility and aquatic toxicity.
Chemical Profile:
-
Chemical Class: Halogenated Tetrahydro-gamma-carboline.
-
Key Functional Groups: Secondary amine (piperidine ring), Indole core, Aryl bromide.
-
Operational Hazard: The bromine substituent mandates segregation from non-halogenated waste streams to prevent corrosion in standard incinerators and to comply with EPA/RCRA halogen limits.
| Property | Value / Classification | Implication for Disposal |
| Physical State | Solid (typically off-white/yellow powder) | Requires double-containment to prevent particulate inhalation. |
| Acidity/Basicity | Basic (Secondary Amine) | Do not mix with strong acids in waste containers (exothermic salt formation). |
| Halogen Content | Brominated | MUST go to Halogenated Waste stream (High BTU incineration with scrubbers). |
| Reactivity | Stable, but sensitive to strong oxidizers | Keep away from nitrates/peroxides in waste accumulation areas. |
Hazard Assessment & Pre-Disposal Protocols
The "Why" Behind the Protocol: Standard organic waste streams often go to fuel blending or cement kiln incineration. However, compounds containing significant bromine loads generate hydrogen bromide (HBr) upon combustion. HBr is highly corrosive to incinerator linings and requires specific scrubbing technologies. Therefore, mislabeling this compound as "Non-Halogenated" is a critical compliance and safety violation.
Immediate Safety Precautions:
-
PPE: Nitrile gloves (double gloving recommended for solutions), lab coat, and safety glasses.[1] Use a P95/P100 particulate respirator if handling open powder outside a fume hood.
-
Compatibility Check: Ensure the receiving waste carboy does not contain strong acids (e.g., Sulfuric, Nitric) or oxidizers.[1]
Disposal Workflows
Scenario A: Disposal of Pure Solid (e.g., Expired/Degraded Stock)
-
Containment: Do not dump loose powder into a liquid waste carboy.
-
Primary Packaging: Place the vial or container into a clear, sealable plastic bag (Zip-lock style).
-
Secondary Packaging: Place the sealed bag into a dedicated "Solid Hazardous Waste" drum or pail.
-
Labeling: The tag must explicitly list:
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
This is the most common failure point. Follow this decision logic to ensure RCRA compliance.
Figure 1: Decision Logic for Liquid Waste Segregation. Note that due to the Bromine atom, the default safe path is always the Halogenated Waste stream.
Operational Steps for Liquid Disposal:
-
pH Check: If the reaction mixture was acidic (e.g., TFA deprotection), neutralize to pH 6–8 using Sodium Bicarbonate before adding to the organic waste carboy. Rationale: Prevents gas generation or polymerization in the waste container.
-
Segregation: Pour into the container marked "Halogenated Organic Solvents."
-
Documentation: Update the waste log immediately. Record the volume and the approximate mass of the 7-Bromo compound.
Emergency Contingencies (Spill Response)
Spill Scenario: 500mg of solid powder dropped on the floor.
-
Isolate: Mark the area.[1][5] Do not walk through the powder.
-
PPE Upgrade: Wear safety goggles and a fitted N95/P100 respirator.
-
Dry Cleanup (Preferred):
-
Cover the spill with a damp paper towel (to suppress dust).
-
Scoop the material + towel into a sealable bag.
-
-
Wet Cleanup (Residue):
-
Disposal: Label the bag as "Debris contaminated with Halogenated Organics" and place in the solid hazardous waste bin.
Regulatory & Compliance Context
-
RCRA Classification (USA): While this specific CAS is likely not "P" or "U" listed by name, it is a "Characteristic Waste" if it exhibits toxicity. Under the "Mixture Rule," mixing this halogenated compound with non-halogenated solvents may render the entire mixture a "Halogenated Solvent" waste (F-listed equivalent handling) depending on concentration.
-
Best Practice: Always default to Halogenated Waste codes to ensure the incineration facility utilizes proper flue gas scrubbing for HBr/Bromine.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[Link]
-
PubChem. (n.d.). Compound Summary: Halogenated Indole Derivatives (General Safety). National Library of Medicine. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
